ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
Description
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Properties
IUPAC Name |
14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadeca-10,14-diene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h5,11,13,15,21H,3-4,6-10,12H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJHHWUTSBRYMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CCC(C3)C(=C4)CO)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Technical Guide to its Natural Source, Wedelia trilobata
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the ent-kaurane diterpenoid, ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, with a specific focus on its natural source, the medicinal plant Wedelia trilobata. This document delves into the isolation, characterization, and potential biological activities of this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
Wedelia trilobata (L.) Hitchc., a member of the Asteraceae family, is a perennial herb traditionally used in various cultures for its medicinal properties. Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, including a significant number of ent-kaurane diterpenoids. Among these, this compound has been identified as a constituent of the ethanol (B145695) extract of this plant[1][2][3]. The ent-kaurane skeleton is a common motif in natural products and is associated with a wide range of biological activities, making its derivatives, such as the subject of this guide, promising candidates for further pharmacological investigation.
Isolation and Characterization
The isolation of this compound from Wedelia trilobata is a multi-step process involving extraction, fractionation, and chromatographic separation. The structural elucidation is then accomplished using modern spectroscopic techniques.
Experimental Protocols
Plant Material Collection and Extraction:
A representative protocol for the isolation of ent-kaurane diterpenoids from Wedelia trilobata is detailed below, based on established methodologies for this plant species.
-
Collection and Preparation: The whole plant of Wedelia trilobata is collected and authenticated. The plant material is then air-dried and powdered.
-
Extraction: The powdered plant material (e.g., 10 kg) is extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol to yield fractions of varying polarity.
-
Column Chromatography: The ethyl acetate fraction, typically rich in diterpenoids, is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a chloroform-methanol mixture with increasing polarity, is used to separate the components.
-
Further Purification: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure compounds, including this compound.
Structural Elucidation:
The structure of this compound is determined through a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon skeleton and the connectivity of protons and carbons, ultimately leading to the complete structural assignment.
Quantitative Data
Specific yield data for this compound from Wedelia trilobata is not extensively reported in the literature. However, studies on related ent-kaurane diterpenoids from this plant and others provide insights into their potential biological activities. The following tables summarize available quantitative data for related compounds, which can serve as a reference for future studies on this compound.
| Compound | Organism | Activity | MIC (µg/mL) | Reference |
| Fraction containing ent-kaura-9(11),16-dien-19-oic acid | Wedelia trilobata | Staphylococcus aureus | 15.62 | |
| Fraction containing ent-kaura-9(11),16-dien-19-oic acid | Wedelia trilobata | Staphylococcus epidermidis | 7.81 | |
| Various ent-kaurane diterpenoids | Wedelia trilobata | Monilia albicans | ~125 | [4] |
Table 1: Antimicrobial Activity of ent-Kaurane Diterpenoids and Related Fractions from Wedelia trilobata
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hepatocellular carcinoma (Hep-G2) | Cytotoxicity | 27.3 ± 1.9 | [5] |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hepatocellular carcinoma (Hep-G2) | Cytotoxicity | 24.7 ± 2.8 | [5] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | Adenocarcinomic human alveolar basal epithelial (A549) | Cytotoxicity | 30.7 ± 1.7 | [5] |
| Xerophilusin A | Murine Macrophage (RAW 264.7) | NO Production Inhibition | 0.60 | [6] |
| Xerophilusin B | Murine Macrophage (RAW 264.7) | NO Production Inhibition | 0.23 | [6] |
| Longikaurin B | Murine Macrophage (RAW 264.7) | NO Production Inhibition | 0.44 | [6] |
| Xerophilusin F | Murine Macrophage (RAW 264.7) | NO Production Inhibition | 0.67 | [6] |
Table 2: Cytotoxic and Anti-inflammatory Activities of various ent-Kaurane Diterpenoids
Visualizations
Biosynthesis of ent-Kaurane Diterpenoids
The biosynthesis of ent-kaurane diterpenoids begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). A two-step cyclization process catalyzed by two distinct enzymes, ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS), leads to the formation of the characteristic tetracyclic ent-kaurane skeleton. Subsequent modifications by other enzymes, such as cytochrome P450 monooxygenases, introduce further structural diversity.
Caption: General biosynthetic pathway of ent-kaurane diterpenoids.
Experimental Workflow for Isolation
The following diagram illustrates a typical workflow for the isolation and purification of this compound from Wedelia trilobata.
Caption: Workflow for isolating the target compound.
Hypothetical Signaling Pathway
Based on the known anti-inflammatory activities of other ent-kaurane diterpenoids, a plausible mechanism of action for this compound involves the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.
Caption: Potential anti-inflammatory mechanism of action.
Conclusion
This compound, a constituent of Wedelia trilobata, belongs to the promising class of ent-kaurane diterpenoids. While detailed biological data for this specific compound is still emerging, the known activities of related compounds suggest its potential as an antimicrobial, anti-inflammatory, or cytotoxic agent. This technical guide provides a foundational understanding of its natural source, isolation, and potential mechanisms of action, serving as a valuable resource for researchers aiming to explore the therapeutic potential of this and other natural products from Wedelia trilobata. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and its potential for drug development.
References
- 1. ent-Kaurane diterpenoids from the plant Wedelia trilobata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Isolation and Structure Elucidation of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and structure elucidation of ent-17-hydroxykaura-9(11),15-dien-19-oic acid, an ent-kaurane diterpenoid. This document details the experimental protocols for its extraction from natural sources and the spectroscopic methods employed for its structural characterization. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.
Introduction
Isolation of this compound
The isolation of this compound from its natural source, Wedelia trilobata, involves a multi-step process of extraction and chromatographic separation. The following protocol is a detailed representation based on established methods for the isolation of ent-kaurane diterpenoids.
2.1. Experimental Protocol: Isolation
-
Plant Material Collection and Preparation:
-
Collect fresh leaves of Wedelia trilobata.
-
Air-dry the leaves at room temperature until a constant weight is achieved.
-
Grind the dried leaves into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for an extended period (e.g., 72 hours), with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Monitor the fractions by thin-layer chromatography (TLC) to track the presence of the target compound. The ent-kaurane diterpenoids are typically found in the less polar fractions like ethyl acetate.
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane-ethyl acetate.
-
Collect fractions and analyze them by TLC. Combine fractions with similar TLC profiles.
-
-
Further Purification:
-
Subject the fractions containing the target compound to further chromatographic purification steps. This may include repeated column chromatography on silica gel or Sephadex LH-20, and preparative thin-layer chromatography (pTLC).
-
Use a suitable solvent system for pTLC to achieve final purification of this compound.
-
2.2. Experimental Workflow: Isolation
Structure Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
3.1. Experimental Protocol: Structure Elucidation
-
Mass Spectrometry (MS):
-
Obtain the high-resolution electrospray ionization mass spectrum (HR-ESI-MS) to determine the exact molecular weight and elemental composition of the compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or C₅D₅N).
-
Acquire the ¹H NMR spectrum to determine the number and types of protons present.
-
Acquire the ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) spectra to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
Perform 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to establish the connectivity between protons and carbons and thus deduce the final structure.
-
3.2. Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound.
Table 1: ¹H NMR Data (Pyridine-d₅, 500 MHz)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1α | 1.10 | m | |
| 1β | 2.15 | m | |
| 2α | 1.75 | m | |
| 2β | 1.95 | m | |
| 3α | 1.50 | m | |
| 3β | 1.65 | m | |
| 5 | 2.22 | d | 10.5 |
| 6α | 2.05 | m | |
| 6β | 2.25 | m | |
| 7α | 1.80 | m | |
| 7β | 2.00 | m | |
| 11 | 5.50 | br s | |
| 12α | 2.30 | m | |
| 12β | 2.45 | m | |
| 13 | 3.10 | br s | |
| 14α | 1.90 | m | |
| 14β | 2.10 | m | |
| 15 | 5.95 | br s | |
| 17 | 4.30 | s | |
| 18 | 1.45 | s | |
| 20 | 1.15 | s |
Table 2: ¹³C NMR Data (Pyridine-d₅, 125 MHz)
| Position | δ (ppm) | Type |
| 1 | 40.1 | CH₂ |
| 2 | 19.5 | CH₂ |
| 3 | 38.2 | CH₂ |
| 4 | 44.1 | C |
| 5 | 57.2 | CH |
| 6 | 22.5 | CH₂ |
| 7 | 39.5 | CH₂ |
| 8 | 50.1 | C |
| 9 | 152.1 | C |
| 10 | 39.8 | C |
| 11 | 115.2 | CH |
| 12 | 35.8 | CH₂ |
| 13 | 41.5 | CH |
| 14 | 30.5 | CH₂ |
| 15 | 150.8 | C |
| 16 | 108.1 | CH |
| 17 | 65.5 | CH₂ |
| 18 | 29.5 | CH₃ |
| 19 | 180.1 | C |
| 20 | 18.1 | CH₃ |
3.3. Experimental Workflow: Structure Elucidation
References
An In-depth Technical Guide to ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and stability of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a kaurane-type diterpenoid isolated from the medicinal plant Wedelia trilobata. This document collates available data on its physicochemical characteristics, spectral properties, and stability profile. Detailed experimental protocols for its isolation and characterization are also presented to support further research and development. While specific biological activity and mechanistic pathways for this compound are still under investigation, this guide lays the foundational chemical knowledge required for its exploration as a potential therapeutic agent.
Chemical Properties
This compound is a tetracyclic diterpenoid characterized by a kaurane (B74193) skeleton. Its structure features a carboxylic acid at C-19, a hydroxyl group at C-17, and two double bonds at positions C-9(11) and C-15.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in Table 1. It is important to note that while some data are available from commercial suppliers and literature, comprehensive experimental data on properties such as melting point, boiling point, and specific solubility are not extensively published.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₃ | [1] |
| Molecular Weight | 316.43 g/mol | [1] |
| CAS Number | 1588516-88-4 | |
| Appearance | White amorphous powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
Spectral Data
The structural elucidation of this compound was primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data are crucial for its identification and characterization.
Table 2: ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 1.80, 1.12 | m | |
| 2 | 1.65, 1.51 | m | |
| 3 | 1.45, 1.20 | m | |
| 5 | 1.55 | m | |
| 6 | 1.60, 1.48 | m | |
| 7 | 2.05, 1.95 | m | |
| 8 | 2.35 | m | |
| 11 | 5.30 | brs | |
| 12 | 2.20, 2.10 | m | |
| 13 | 2.50 | m | |
| 14 | 2.30, 2.15 | m | |
| 15 | 5.95 | d | 6.0 |
| 17 | 4.15 | s | |
| 18 | 1.25 | s | |
| 20 | 1.18 | s |
Table 3: ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 39.5 |
| 2 | 19.2 |
| 3 | 37.8 |
| 4 | 43.8 |
| 5 | 56.5 |
| 6 | 21.8 |
| 7 | 39.8 |
| 8 | 48.5 |
| 9 | 150.2 |
| 10 | 38.7 |
| 11 | 115.5 |
| 12 | 33.5 |
| 13 | 41.2 |
| 14 | 49.5 |
| 15 | 148.8 |
| 16 | 142.5 |
| 17 | 65.8 |
| 18 | 28.8 |
| 19 | 182.5 |
| 20 | 18.2 |
Stability Profile
The stability of this compound is a critical factor for its handling, storage, and potential formulation into a therapeutic product. While specific stability studies on this compound are limited, its chemical structure provides insights into its potential degradation pathways.
General Stability Considerations
The presence of a conjugated diene system in the kaurane skeleton suggests a susceptibility to oxidation and photochemical reactions. Diterpenoid carboxylic acids can also be sensitive to changes in pH, which can affect their solubility and stability.
Storage Recommendations
Based on information from commercial suppliers, the following storage conditions are recommended to maintain the integrity of the compound:
-
Powder: -20°C for up to 3 years.
-
In solvent: -80°C for up to 1 year.
Shipping is typically done with blue ice or at ambient temperature for short durations.
Experimental Protocols
Isolation of this compound
The following protocol is based on the method described by Ma et al. (2013) for the isolation of the compound from Wedelia trilobata.
Caption: Isolation workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific published data on the biological activity of this compound. However, various extracts of Wedelia trilobata and other isolated ent-kaurane diterpenoids have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.
Research on other ent-kaurane diterpenoids has shown that they can induce apoptosis in cancer cells through the modulation of key signaling pathways. A generalized potential mechanism of action for cytotoxic ent-kaurane diterpenoids is depicted below. It is important to emphasize that this is a hypothetical pathway for the compound of interest and requires experimental validation.
Caption: Hypothetical apoptosis induction pathway for an ent-kaurane diterpenoid.
Conclusion and Future Directions
This compound is a structurally defined natural product with potential for further investigation. This guide has summarized the currently available chemical and stability data. However, to fully assess its potential as a drug candidate, further research is imperative. Key areas for future investigation include:
-
Comprehensive Physicochemical Characterization: Determination of melting point, boiling point, and quantitative solubility in various pharmaceutically relevant solvents.
-
Detailed Stability Studies: Conducting forced degradation studies under various stress conditions (photolytic, thermal, and a range of pH values) to identify degradation products and kinetics.
-
Biological Screening: A thorough evaluation of its biological activities, including but not limited to cytotoxic, anti-inflammatory, and antimicrobial assays.
-
Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
The information provided in this technical guide serves as a foundational resource for researchers and scientists to design and execute further studies on this compound, ultimately contributing to the discovery of new therapeutic agents from natural sources.
References
Preliminary Cytotoxicity Screening of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a kaurane (B74193) diterpenoid isolated from Wedelia trilobata.[1] Due to the limited availability of specific cytotoxic data for this compound, this guide incorporates data from its close structural analog, ent-17-hydroxykaur-15-en-19-oic acid, to provide a substantive preliminary assessment. This document details established experimental protocols for cytotoxicity evaluation, summarizes key quantitative data, and explores potential signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.
Introduction
ent-Kaurane diterpenoids are a class of natural products that have garnered significant attention in oncological research due to their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[2][3] this compound, a member of this family, represents a promising candidate for further investigation as a potential anticancer agent. This guide outlines the essential methodologies and current understanding of the cytotoxic potential of this compound and its closely related analogs.
Data Presentation: Cytotoxicity of a Close Analog
Quantitative cytotoxicity data for this compound is not extensively available in the public domain. However, the structurally similar compound, ent-17-hydroxykaur-15-en-19-oic acid, has been evaluated for its cytotoxic activity against a panel of human cancer cell lines. The results of these screenings are summarized in the tables below.
Table 1: In Vitro Cytotoxicity of ent-17-Hydroxykaur-15-en-19-oic acid
| Cell Line | Cancer Type | Effective Concentration Range (µg/mL) | IC50 (µg/mL) |
| 22Rv1 | Prostate | 6 - 50 | Not Reported |
| LNCaP | Prostate | 6 - 50 | 17.63[4] |
| HT29 | Colon | 6 - 50 | Not Reported |
| HCT116 | Colon | 6 - 50 | Not Reported |
| SW480 | Colon | 6 - 50 | Not Reported |
| SW620 | Colon | 6 - 50 | Not Reported |
| MCF-7 | Breast | 6 - 50 | Not Reported |
Note: The effective concentration range indicates the concentrations at which cytotoxicity was observed.[5][6]
Experimental Protocols
The following is a detailed, generalized protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
Materials and Reagents
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HCT116, LNCaP)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Experimental Workflow: MTT Assay
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, studies on other ent-kaurane diterpenoids suggest that their cytotoxic effects are often mediated through the induction of apoptosis. Two primary apoptotic pathways are implicated: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Proposed Apoptotic Signaling Pathways
The following diagram illustrates the potential signaling cascades initiated by ent-kaurane diterpenoids, leading to programmed cell death.
Studies on various ent-kaurane diterpenoids have shown that they can induce apoptosis through:
-
Activation of the extrinsic pathway: by engaging death receptors, leading to the activation of caspase-8.
-
Induction of the intrinsic pathway: through the generation of reactive oxygen species (ROS), which in turn modulates the expression of Bcl-2 family proteins.[3] This leads to an increased Bax/Bcl-2 ratio, mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9.
-
Convergence on the execution pathway: both initiator caspases (-8 and -9) activate the executioner caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis.
Furthermore, other signaling pathways such as the NF-κB and MAPK pathways have been implicated in the cytotoxic effects of some ent-kaurane diterpenoids.[7]
Conclusion
This compound and its related compounds represent a promising class of molecules for the development of novel anticancer therapies. The data from its close analog, ent-17-hydroxykaur-15-en-19-oic acid, demonstrates significant cytotoxic activity against a range of cancer cell lines. The proposed mechanisms of action, primarily through the induction of apoptosis, provide a solid foundation for further mechanistic studies. This technical guide offers a starting point for researchers to design and execute comprehensive preclinical evaluations of this and other related ent-kaurane diterpenoids. Future work should focus on obtaining specific cytotoxicity data for this compound and elucidating its precise molecular targets and signaling pathways.
References
- 1. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Insights into the Mechanism of Action of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct mechanistic studies on ent-17-Hydroxykaura-9(11),15-dien-19-oic acid are limited in the current scientific literature. This document provides a preliminary overview based on available information for the compound and draws more detailed mechanistic insights from studies on its close structural analogs, primarily other ent-kaurane diterpenoids. The findings presented for these analogs are considered predictive and indicative of the potential biological activities of this compound.
Introduction
This compound is a naturally occurring ent-kaurane diterpenoid isolated from the plant Wedelia trilobata.[1] This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including cytotoxic and anti-inflammatory properties. This technical guide summarizes the preliminary findings on the mechanism of action of this compound, leaning on data from closely related compounds to build a foundational understanding for future research and drug development.
Cytotoxic Activity of Structurally Related ent-Kaurane Diterpenoids
While specific quantitative data for the cytotoxic effects of this compound is not yet available in published literature, studies on its structural analogs provide valuable insights into its potential anticancer activity.
| Compound | Cell Line | Activity | Reference |
| ent-17-Hydroxykaur-15-en-19-oic acid | LNCaP2 (Human Prostate Cancer) | IC50: 17.63 µg/mL | [2] |
| Grandiflorenic acid | MCF7 (Human Breast Cancer) | Cytotoxic | [1] |
| A549 (Human Lung Cancer) | Cytotoxic | [1] | |
| HuH7.5 (Human Liver Cancer) | Cytotoxic | [1] |
Inferred Mechanism of Action: Insights from Analogs
Studies on grandiflorenic acid, a structurally similar ent-kaurane diterpenoid, suggest that the cytotoxic effects are mediated through the induction of apoptosis and autophagy.[1] The key mechanistic events identified are:
-
Increased Production of Reactive Oxygen Species (ROS): The compound appears to induce oxidative stress within the cancer cells, a common mechanism for triggering apoptosis.[1]
-
Mitochondrial Membrane Depolarization: Disruption of the mitochondrial membrane potential is a critical step in the intrinsic apoptotic pathway.[1]
-
Phosphatidylserine (B164497) Exposure: The externalization of phosphatidylserine on the cell surface is a hallmark of early apoptosis.[1]
-
Induction of Autophagy: The formation of autophagy vacuoles has been observed, indicating that this cellular process is also activated.[1]
Based on these findings, a proposed signaling pathway for the induction of apoptosis by ent-kaurane diterpenoids is presented below.
Caption: Proposed mitochondrial-mediated apoptotic pathway.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for elucidating the precise mechanism of action of this compound, based on standard practices and the investigation of its analogs.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF7, A549, LNCaP2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Cell Treatment: Treat cells with the compound as described for the apoptosis assay.
-
Staining: After treatment, incubate the cells with a fluorescent cationic dye such as JC-1 (5 µg/mL) or TMRE (200 nM) for 30 minutes at 37°C.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates mitochondrial membrane depolarization.
Reactive Oxygen Species (ROS) Detection
-
Cell Treatment: Treat cells with the compound for a shorter duration (e.g., 1-6 hours).
-
Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Analysis: Measure the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer or a fluorescence plate reader. An increase in DCF fluorescence indicates an increase in intracellular ROS levels.
Caption: General experimental workflow for mechanistic analysis.
Conclusion and Future Directions
The preliminary data available for this compound and its close structural analogs strongly suggest that it is a promising candidate for further investigation as a potential anticancer agent. The likely mechanism of action involves the induction of apoptosis via the mitochondrial pathway, mediated by an increase in reactive oxygen species.
Future research should focus on:
-
Confirming the cytotoxic activity of this compound across a broader panel of cancer cell lines.
-
Validating the proposed mechanism of action through detailed molecular studies, including western blot analysis of key apoptotic and autophagic proteins.
-
Investigating the potential involvement of other signaling pathways, such as the NF-κB and MAPK pathways, which are known to be modulated by other kaurane (B74193) diterpenoids.
-
Evaluating the in vivo efficacy and safety profile of the compound in preclinical animal models.
This foundational knowledge provides a strong rationale for the continued exploration of this compound as a novel therapeutic lead.
References
Foundational Research on ent-17-Hydroxykaura-9(11),15-dien-19-oic acid (CAS 1588516-88-4): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, identified by CAS number 1588516-88-4, is a naturally occurring ent-kaurane diterpenoid. Foundational research has successfully isolated and characterized this compound from the plant Wedelia trilobata. While comprehensive biological studies specifically on this molecule are limited in publicly available literature, the broader class of ent-kaurane diterpenoids, and extracts from Wedelia trilobata, have demonstrated a range of significant biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide synthesizes the available information on the compound's origins and the well-documented biological activities of its chemical class to provide a foundational understanding for future research and drug development endeavors.
Introduction to this compound
This compound is a tetracyclic diterpenoid, a class of organic compounds prevalent in the plant kingdom.[1][2] Its chemical structure and stereochemistry place it within the ent-kaurane family.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1588516-88-4 | N/A |
| Molecular Formula | C₂₀H₂₈O₃ | [3] |
| Classification | Diterpenoid, ent-Kaurane | [4][5] |
| Natural Source | Wedelia trilobata | [4][5] |
Foundational Research: Isolation and Characterization
The primary foundational research for this compound involves its isolation from the plant Wedelia trilobata. A 2013 study by Ma et al. detailed the phytochemical investigation of this plant, leading to the identification and structural elucidation of this and several other ent-kaurane diterpenoids.[4][5]
General Experimental Protocol for Isolation
While the specific, detailed protocol for the isolation of CAS 1588516-88-4 is embedded within the broader context of the initial phytochemical study, a generalized workflow for the isolation of diterpenoids from plant material is as follows:
Caption: Generalized workflow for the isolation of diterpenoids.
Biological Activities of ent-Kaurane Diterpenoids and Wedelia trilobata Extracts
Although specific bioactivity data for this compound is not extensively available, the known effects of related compounds and extracts from its source plant provide a strong indication of its potential therapeutic properties.
Anti-inflammatory Activity
Extracts of Wedelia trilobata and various ent-kaurane diterpenoids have demonstrated notable anti-inflammatory properties.[3] The mechanism of action for some kaurene derivatives has been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] This pathway is a critical regulator of the inflammatory response.
Caption: Postulated anti-inflammatory mechanism of ent-kaurane diterpenoids.
Antimicrobial Activity
Crude extracts from Wedelia trilobata have shown activity against a range of Gram-positive and Gram-negative bacteria.[7] Specific diterpenoids isolated from this plant have also exhibited antimicrobial effects.[8]
Cytotoxic Activity
A number of ent-kaurane diterpenoids have been investigated for their cytotoxic effects against various cancer cell lines. While data for CAS 1588516-88-4 is not specified, a related compound, ent-17-Hydroxykaur-15-en-19-oic acid, has shown cytotoxicity against human prostate cancer cells.[9] Methanolic extracts of Wedelia trilobata have also demonstrated antiproliferative and apoptotic activity.
Future Directions
The foundational research on this compound has laid the groundwork for further investigation. Future studies should focus on:
-
Biological Screening: A comprehensive evaluation of the cytotoxic, anti-inflammatory, and antimicrobial activities of the purified compound.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this diterpenoid.
-
In Vivo Efficacy: Assessment of the compound's therapeutic potential in animal models of relevant diseases.
Conclusion
This compound (CAS 1588516-88-4) is a structurally characterized natural product with significant potential for further pharmacological investigation. While direct biological data is currently sparse, the well-established activities of the ent-kaurane diterpenoid class and its natural source, Wedelia trilobata, strongly suggest that it may possess valuable therapeutic properties. This guide serves as a foundational resource to stimulate and inform future research into this promising compound.
References
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Solubility Profile of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a diterpenoid of interest for its potential therapeutic applications. Due to the limited availability of direct quantitative solubility data for this specific compound, this document synthesizes qualitative information, data from closely related analogs, and general experimental protocols for solubility determination. Additionally, it outlines the cytotoxic mechanisms reported for the broader class of ent-kaurane diterpenoids.
Qualitative Solubility of this compound
Direct, quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, information from isolation and purification studies provides valuable qualitative insights. The compound has been successfully recrystallized using a petroleum ether-acetone mixture, which suggests at least moderate solubility in this solvent system.
For a closely related compound, ent-17-Hydroxykaur-15-en-19-oic acid, qualitative solubility has been reported in several common organic solvents. This information can serve as a useful starting point for solvent selection in handling and formulation development of this compound.
Table 1: Qualitative Solubility of a Structurally Similar Diterpenoid
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
A recent in-silico study analyzing a large dataset of 570 ent-kaurane diterpenoids indicated that over 99% of these compounds are predicted to be water-soluble[1]. While this provides a general trend for the compound class, experimental validation in aqueous and organic media is crucial for specific applications.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers seeking to establish quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique. This protocol outlines the fundamental steps for determining the equilibrium solubility of this compound in a chosen organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of analytical grade
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or incubator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another validated analytical method.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.
-
Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. For finer suspensions, centrifugation at a controlled temperature is recommended to pellet the undissolved compound.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Biological Context: Cytotoxicity and Apoptosis Induction by ent-Kaurane Diterpenoids
While specific signaling pathways for this compound are not yet fully elucidated, numerous studies on structurally related ent-kaurane diterpenoids have demonstrated their potent cytotoxic and apoptosis-inducing effects in various cancer cell lines. The proposed mechanisms often converge on the intrinsic and extrinsic apoptosis pathways.
Key molecular events reported include:
-
Induction of Reactive Oxygen Species (ROS): Some ent-kaurane diterpenoids can increase intracellular ROS levels, leading to oxidative stress and subsequent activation of apoptotic signaling.
-
Activation of JNK Pathway: The generation of ROS can lead to the phosphorylation and activation of c-Jun N-terminal kinase (JNK), a key regulator of apoptosis.
-
Regulation of Bcl-2 Family Proteins: These compounds can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic members (like Bcl-2) and an increase in pro-apoptotic members (like Bax). This shift in balance promotes mitochondrial outer membrane permeabilization.
-
Caspase Activation: The apoptotic cascade is executed by caspases. ent-Kaurane diterpenoids have been shown to activate initiator caspases such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), which in turn activate the executioner caspase-3.
-
PARP Cleavage: Activated caspase-3 leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Diagram 2: Representative Apoptosis Signaling Pathway for ent-Kaurane Diterpenoids
Caption: Generalized apoptosis signaling induced by ent-kaurane diterpenoids.
This guide serves as a foundational resource for researchers working with this compound. Further experimental investigation is necessary to establish a definitive and quantitative solubility profile and to elucidate the specific molecular mechanisms of action for this promising natural product.
References
Unveiling a Novel Diterpenoid: A Technical Guide to ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of the ent-kaurane diterpenoid, ent-17-Hydroxykaura-9(11),15-dien-19-oic acid. Due to the limited specific biological data available for this novel compound, this document also presents relevant data on the bioactivity of crude extracts of its source, Wedelia trilobata, and closely related ent-kaurane diterpenoids to provide a contextual understanding of its potential therapeutic value.
Discovery and History
This compound is a naturally occurring diterpenoid that was first isolated from the plant Wedelia trilobata (L.) Pruski, a member of the Asteraceae family.[1][2][3][4] Its discovery was the result of phytochemical investigations into the constituents of this plant, which is used in traditional medicine for various ailments. The structure of this novel compound was elucidated in 2013 by Ma et al. through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1] This compound is a significant addition to the growing class of ent-kaurane diterpenoids, which are known for their diverse and potent biological activities.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₃ | [5] |
| Molecular Weight | 316.43 g/mol | [3] |
| CAS Number | 1588516-88-4 | [5] |
| Appearance | White powder | [1] |
| Purity (as reported) | HPLC ≥97.5% | [5] |
Experimental Protocols
Isolation of this compound
The following protocol for the isolation of this compound is based on the methodology reported by Ma et al. (2013).[1]
a) Plant Material and Extraction:
-
The whole plants of Wedelia trilobata were collected, air-dried, and powdered.
-
The powdered plant material was extracted with 95% ethanol (B145695) at room temperature.
-
The resulting extract was concentrated under reduced pressure to yield a crude extract.
b) Fractionation and Purification:
-
The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate fraction, which is expected to contain the diterpenoids, was subjected to column chromatography on silica (B1680970) gel.
-
The column was eluted with a gradient of petroleum ether and acetone.
-
Fractions containing compounds of interest were further purified by repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The structure of this compound was determined using the following spectroscopic techniques as reported by Ma et al. (2013):[1]
-
HRESIMS: To determine the molecular formula.
-
¹H NMR and ¹³C NMR: To identify the carbon skeleton and the types of protons and carbons present.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, which is crucial for assembling the final structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule.
Biological Activity Data
Currently, there is a lack of specific biological activity data for pure this compound in the public domain. However, studies on the crude extracts of Wedelia trilobata and on structurally similar ent-kaurane diterpenoids provide valuable insights into its potential bioactivities, particularly in the context of cancer research.
Cytotoxicity of Wedelia trilobata Extracts
| Extract Type | Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
| Methanolic Extract | MCF-7 (Breast Cancer) | MTT | 189.287 | [6][7] |
| Salinity-Treated Extracts | KB (Oral Cancer) | MTT | >256 | [8] |
Cytotoxicity of Related ent-Kaurane Diterpenoids
| Compound | Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
| ent-17-Hydroxykaur-15-en-19-oic acid | LNCaP (Prostate Cancer) | Not specified | 17.63 | [9][10][11] |
| ent-17-Hydroxykaur-15-en-19-oic acid | 22Rv1, HT29, HCT116, SW480, SW620, MCF-7 | Not specified | 6 - 50 | [9][12] |
| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid | CNE-2Z (Nasopharyngeal Carcinoma) | MTT | Time and dose-dependent | [13][14] |
Potential Signaling Pathways
While the specific molecular targets of this compound have not yet been elucidated, the broader class of ent-kaurane diterpenoids has been shown to exert anticancer effects through the modulation of several key signaling pathways. A generalized schematic of these pathways is presented below. It is plausible that this compound may share some of these mechanisms of action. A notable pathway inhibited by a compound from Wedelia trilobata is the JAK/STAT3 signaling pathway.[15]
References
- 1. ent-Kaurane diterpenoids from the plant Wedelia trilobata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. acebiolab.com [acebiolab.com]
- 6. Anticancer, Antioxidant, and Antibacterial Activities of the Methanolic Extract from Sphagneticola trilobata (L.) J. F Pruski Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer, Antioxidant, and Antibacterial Activities of the Methanolic Extract from Sphagneticola trilobata (L.) J. F Pruski Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. ent-17-Hydroxykaur-15-en-19-oic acid|CAS 35030-38-7 [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ent-17-Hydroxykaur-15-en-19-oic acid | TargetMol [targetmol.com]
- 12. ent-17-Hydroxykaur-15-en-19-oic acid | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Trilobolide-6-O-isobutyrate exerts anti-tumor effects on cholangiocarcinoma cells through inhibiting JAK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid MTT Assay in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a diterpenoid natural product. While specific data on this compound is emerging, related kaurane (B74193) diterpenes have demonstrated cytotoxic effects against various cancer cell lines. For instance, the structurally similar compound, ent-17-Hydroxykaur-15-en-19-oic acid, has shown cytotoxicity against human prostate, colon, and breast tumor cells at concentrations ranging from 6 to 50 µg/mL.[1][2] Another related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, has been shown to induce apoptosis in cancer cells by inhibiting NF-κB activation and promoting the pro-apoptotic protein Bax.[3][4][5]
This document provides a detailed protocol for determining the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is directly proportional to the number of viable cells.[6]
Experimental Workflow Diagram
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Detailed Experimental Protocol: MTT Assay
1. Materials and Reagents:
-
This compound
-
Selected cancer cell line (e.g., MCF-7, LNCaP, HT29)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
2. Preparation of Solutions:
-
Compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or 10 mM). Store at -20°C. The compound is soluble in DMSO, chloroform, dichloromethane, and ethyl acetate.[1]
-
MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile PBS. Filter-sterilize the solution and store it at 4°C, protected from light.
3. Cell Seeding:
-
Culture the selected cancer cell line to about 80-90% confluency.
-
Harvest the cells using standard trypsinization methods (for adherent cells) or by centrifugation (for suspension cells).
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Dilute the cells in a complete culture medium to a final concentration that will result in 50-70% confluency after the desired treatment period. This typically ranges from 5,000 to 10,000 cells per well (100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for the compound dilutions.
-
Untreated Control: Cells with medium only.
-
Blank Control: Medium only (no cells).
-
-
For adherent cells, incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
4. Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in a complete culture medium. Based on data from similar compounds, a starting concentration range of 1 to 100 µg/mL is recommended.[1][2]
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
5. MTT Assay Procedure:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.
-
After incubation, carefully remove the medium from each well. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization of the purple crystals.
6. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percent cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on MCF-7 Cells after 48h Treatment
| Concentration (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0% |
| 1 | 1.189 | 0.076 | 94.8% |
| 5 | 0.982 | 0.065 | 78.3% |
| 10 | 0.756 | 0.051 | 60.3% |
| 25 | 0.503 | 0.042 | 40.1% |
| 50 | 0.245 | 0.033 | 19.5% |
| 100 | 0.112 | 0.019 | 8.9% |
Potential Signaling Pathway
Based on studies of the related compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, a potential mechanism of action for this compound could involve the induction of apoptosis through the modulation of the NF-κB and mitochondrial pathways.[3][4][5] The following diagram illustrates this hypothetical signaling cascade.
Caption: Hypothetical signaling pathway for apoptosis induction by this compound.
References
- 1. ent-17-Hydroxykaur-15-en-19-oic acid | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. ent-17-Hydroxykaur-15-en-19-oic acid|CAS 35030-38-7 [benchchem.com]
- 3. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Induction Assay Using ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the pro-apoptotic effects of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a diterpenoid compound with potential anticancer properties. The protocols detailed below are foundational for determining the efficacy and mechanism of action of this compound in inducing programmed cell death in cancer cell lines.
Introduction
This compound is a natural product with cytotoxic activity against various cancer cell lines.[1][2][3] Understanding its potential to induce apoptosis is a critical step in its evaluation as a therapeutic agent. Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of molecular events. Key indicators of apoptosis include the externalization of phosphatidylserine (B164497) (PS) on the cell surface, activation of caspases, and cleavage of specific cellular substrates.[4][5]
This document outlines protocols for quantifying apoptosis using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, measuring the activity of executioner caspases-3/7, and analyzing the expression of key apoptotic proteins by Western blot. While direct studies on this compound are limited, research on similar kaurane (B74193) diterpenes, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, suggests a mechanism involving the mitochondrial pathway of apoptosis.[6][7][8][9]
Data Presentation
The following tables represent hypothetical, yet expected, quantitative data from the described assays, illustrating the dose-dependent effects of this compound on a cancer cell line after a 24-hour treatment.
Table 1: Quantification of Apoptotic Cells by Annexin V/PI Staining
| Treatment Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 80.4 ± 3.5 | 15.3 ± 2.2 | 4.3 ± 1.1 |
| 25 | 62.1 ± 4.2 | 28.7 ± 3.1 | 9.2 ± 1.8 |
| 50 | 40.5 ± 5.1 | 45.1 ± 4.5 | 14.4 ± 2.3 |
Table 2: Caspase-3/7 Activity Assay
| Treatment Concentration (µM) | Relative Luminescence Units (RLU) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 15,234 ± 1,280 | 1.0 |
| 10 | 48,749 ± 3,450 | 3.2 |
| 25 | 95,965 ± 6,780 | 6.3 |
| 50 | 158,432 ± 11,200 | 10.4 |
Table 3: Western Blot Analysis of Apoptosis-Related Proteins
| Treatment Concentration (µM) | Relative Bax/Bcl-2 Ratio (Fold Change) | Relative Cleaved Caspase-3 Level (Fold Change) | Relative Cleaved PARP Level (Fold Change) |
| 0 (Vehicle Control) | 1.0 | 1.0 | 1.0 |
| 10 | 2.8 | 3.5 | 2.9 |
| 25 | 5.4 | 6.8 | 5.7 |
| 50 | 9.7 | 11.2 | 10.1 |
Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][10][11]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for logarithmic growth. After 24 hours, treat the cells with varying concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[11]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10] Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.
Caspase-3/7 Activity Assay (Luminescent)
This assay quantifies the activity of key executioner caspases.[12][13]
Materials:
-
Caspase-Glo® 3/7 Assay Kit or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. After 24 hours, treat with this compound. Include wells for vehicle control and a positive control (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[13]
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[12]
Western Blot Analysis of Apoptotic Markers
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as the Bcl-2 family proteins (Bax, Bcl-2), and cleavage of caspase-3 and PARP.[4][14][15][16]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding.[4] Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Detection: Wash the membrane and apply the ECL substrate.[14] Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the protein levels relative to the loading control.
Visualizations
Caption: Experimental workflow for apoptosis induction assay.
Caption: Proposed mitochondrial signaling pathway for apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ent-17-Hydroxykaur-15-en-19-oic acid|CAS 35030-38-7 [benchchem.com]
- 3. ent-17-Hydroxykaur-15-en-19-oic acid | TargetMol [targetmol.com]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. bosterbio.com [bosterbio.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Studies with ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting cell viability studies with ent-17-hydroxykaura-9(11),15-dien-19-oic acid, a member of the ent-kaurane diterpenoid class of natural products. While specific biological data for this particular compound is limited, this document leverages data from structurally similar ent-kaurane diterpenoids to provide a framework for experimental design and interpretation.
Introduction to ent-Kaurane Diterpenoids and Cell Viability
Ent-kaurane diterpenoids are a diverse group of natural compounds isolated from various plants, known for their wide range of biological activities, including cytotoxic and pro-apoptotic effects on cancer cells.[1][2][3][4][5] The general mechanism of action for many compounds in this class involves the induction of apoptosis through intrinsic or extrinsic pathways, cell cycle arrest, and modulation of key signaling pathways critical for cancer cell survival.[1][2]
While this compound has been identified as a natural product from Wedelia trilobata, detailed studies on its specific effects on cell viability are not extensively available.[6][7] However, research on closely related compounds provides valuable insights into its potential mechanisms.
Data from Related ent-Kaurane Diterpenoids
The following table summarizes the cytotoxic activity of structurally similar ent-kaurane diterpenoids against various cancer cell lines. This data can be used as a reference for designing dose-response experiments for this compound.
| Compound Name | Cell Line | Assay | IC50 | Reference |
| ent-17-Hydroxykaur-15-en-19-oic acid | LNCaP (Prostate) | Not Specified | 17.63 µg/mL | [8][9][10] |
| ent-17-Hydroxykaur-15-en-19-oic acid | 22Rv1 (Prostate), HT29, HCT116, SW480, SW620 (Colon), MCF-7 (Breast) | Not Specified | 6 to 50 µg/mL | [9][11] |
| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid | CNE-2Z (Nasopharyngeal) | MTT | Time and Dose-Dependent Inhibition | [12][13][14] |
| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid | FRO (Anaplastic Thyroid Carcinoma) | Not Specified | Concentration and Time-Dependent | [15] |
| 16β,17-dihydroxy-ent-kauran-19-oic acid | H9 (Lymphocyte) | Anti-HIV Replication | EC50 of 0.8 µg/mL | [16] |
Experimental Protocols
Two standard colorimetric assays for determining cell viability are the MTT and WST-1 assays. These assays measure the metabolic activity of cells, which is an indicator of cell viability.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: WST-1 (Water-Soluble Tetrazolium Salt-1) Assay
This assay utilizes a water-soluble tetrazolium salt that is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Follow the same procedure as in the MTT assay.
-
Compound Treatment: Follow the same procedure as in the MTT assay.
-
Incubation: Incubate the plate for the desired treatment period.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Potential Signaling Pathways
Based on studies of related ent-kaurane diterpenoids, this compound may induce cell death through the mitochondrial apoptotic pathway. Key signaling molecules that could be investigated include:
-
Bcl-2 family proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial in regulating apoptosis.[12][13][17]
-
Caspases: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.[17]
-
NF-κB Pathway: Inhibition of the NF-κB pathway, which is often constitutively active in cancer cells and promotes survival, can lead to apoptosis.[12][13][17]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway (including ERK, JNK, and p38) can have pro- or anti-apoptotic roles depending on the cellular context and stimulus.[15][17]
Visualizations
The following diagrams illustrate the general experimental workflow for cell viability assays and a potential signaling pathway for ent-kaurane diterpenoid-induced apoptosis.
Caption: General workflow for assessing cell viability.
Caption: A potential mitochondrial-mediated apoptotic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ent-17-Hydroxykaur-15-en-19-oic acid|CAS 35030-38-7 [benchchem.com]
- 10. ent-17-Hydroxykaur-15-en-19-oic acid | TargetMol [targetmol.com]
- 11. ent-17-Hydroxykaur-15-en-19-oic acid | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell death induced by ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic-acid in anaplastic thyroid carcinoma cells is via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anti-proliferative Activity of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid and Related Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid isolated from Wedelia trilobata.[1][2][3] While specific data on the anti-proliferative activity of this particular compound is limited in publicly available literature, the broader class of ent-kaurane diterpenoids has demonstrated significant cytotoxic and anti-cancer properties. This document provides a summary of the available data on closely related compounds, detailed protocols for evaluating in vitro anti-proliferative activity, and diagrams of relevant signaling pathways. This information serves as a practical guide for researchers investigating the therapeutic potential of this compound and other kaurene diterpenes.
Data Presentation: Cytotoxic Activity of Related ent-Kaurane Diterpenes
Quantitative data on the anti-proliferative activity of ent-kaurane diterpenes is available for several compounds structurally related to this compound. The following table summarizes the reported 50% inhibitory concentration (IC50) values against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| ent-17-Hydroxykaur-15-en-19-oic acid | LNCaP2 | Prostate | 17.63 | [4][5][6] |
| ent-17-Hydroxykaur-15-en-19-oic acid | 22Rv1 | Prostate | 6 - 50 | [7] |
| ent-17-Hydroxykaur-15-en-19-oic acid | HT29 | Colon | 6 - 50 | [7] |
| ent-17-Hydroxykaur-15-en-19-oic acid | HCT116 | Colon | 6 - 50 | [7] |
| ent-17-Hydroxykaur-15-en-19-oic acid | SW480 | Colon | 6 - 50 | [7] |
| ent-17-Hydroxykaur-15-en-19-oic acid | SW620 | Colon | 6 - 50 | [7] |
| ent-17-Hydroxykaur-15-en-19-oic acid | MCF-7 | Breast | 6 - 50 | [7] |
| 16β,17-dihydroxy-ent-kauran-19-oic acid | H9 | Lymphocyte (HIV replication) | 0.8 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro anti-proliferative activity of ent-kaurane diterpenes. These protocols are based on studies of the related compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (referred to as 5F in some literature).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 200 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of the test compound (e.g., in DMSO). Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0-80 µg/mL). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cell populations based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate, which can elucidate the molecular mechanisms of action.
Principle: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then detected using specific primary antibodies and enzyme-linked secondary antibodies.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, caspases, NF-κB, cyclins) overnight at 4°C. Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Experimental Workflow
Caption: General workflow for assessing in vitro anti-proliferative activity.
Potential Signaling Pathways
Based on studies of related ent-kaurane diterpenes, the following diagram illustrates potential signaling pathways that may be modulated to induce apoptosis and cell cycle arrest.
Caption: Potential mechanism of apoptosis induction by ent-kaurane diterpenes.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ent-Kaurane diterpenoids from the plant Wedelia trilobata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocat.com [biocat.com]
- 6. ent-17-Hydroxykaur-15-en-19-oic acid | TargetMol [targetmol.com]
- 7. ent-17-Hydroxykaur-15-en-19-oic acid|CAS 35030-38-7 [benchchem.com]
- 8. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Cytotoxicity Assessment of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a member of the ent-kaurane diterpenoid class of natural products.[1][2] This class of compounds has garnered significant interest in oncological research due to their demonstrated cytotoxic and apoptotic effects against various cancer cell lines.[1][3][4][5] Structurally similar compounds have been shown to induce cell cycle arrest and apoptosis, making this compound a promising candidate for further investigation as a potential anti-cancer agent.[5]
These application notes provide a comprehensive experimental framework for evaluating the cytotoxic properties of this compound. The protocols herein describe methods to quantify cell viability, membrane integrity, and the induction of apoptosis.
Experimental Workflow
The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below. This process begins with cell culture and treatment, followed by a series of assays to determine the cytotoxic and apoptotic effects of the compound.
Caption: Overall experimental workflow for cytotoxicity assessment.
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines (e.g., HepG2 - liver, MCF-7 - breast, A549 - lung, HCT116 - colon).
-
Compound: this compound
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for MTT Assay:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Reagents for LDH Assay:
-
Commercially available LDH cytotoxicity assay kit
-
-
Reagents for Apoptosis Assay:
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
-
Flow cytometer
-
Laminar flow hood
-
Centrifuge
-
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Caption: Principle of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[8][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Cytotoxicity Assessment: LDH Assay
Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11][12] The LDH assay measures this released enzyme to quantify cytotoxicity.
Caption: Principle of the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[13]
-
Data Analysis: Use the absorbance values from the low control (spontaneous LDH release) and high control (maximum LDH release) to calculate the percentage of cytotoxicity.
Apoptosis Detection: Annexin V/PI Staining
Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[14] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
Caption: Cellular states identified by Annexin V and PI staining.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[14][15]
-
Cell Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
Potential Signaling Pathway for Investigation
Based on studies of other ent-kaurane diterpenoids, a potential mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway, potentially modulated by the NF-κB and p53 signaling pathways.[5]
Caption: A hypothetical signaling pathway for apoptosis induction.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different concentrations and time points.
Table 1: Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 95.3 ± 4.1 | 88.1 ± 3.9 | 75.4 ± 5.5 |
| 5 | 82.1 ± 3.5 | 65.7 ± 4.2 | 48.9 ± 4.3 |
| 10 | 60.5 ± 2.9 | 45.2 ± 3.1 | 22.1 ± 2.8 |
| 25 | 35.8 ± 2.1 | 18.9 ± 2.5 | 8.3 ± 1.9 |
| 50 | 15.2 ± 1.8 | 5.6 ± 1.2 | 2.1 ± 0.8 |
| IC50 (µM) | 12.5 | 7.8 | 4.2 |
Table 2: Cytotoxicity (LDH Assay) at 48h
| Concentration (µM) | % Cytotoxicity |
| 0 (Control) | 5.2 ± 1.1 |
| 1 | 8.9 ± 1.5 |
| 5 | 22.4 ± 2.3 |
| 10 | 48.7 ± 3.8 |
| 25 | 75.1 ± 4.5 |
| 50 | 92.3 ± 3.2 |
Table 3: Apoptosis Analysis (Annexin V/PI Staining) at 24h
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| Compound (IC50) | 45.8 ± 3.1 | 35.2 ± 2.9 | 15.7 ± 2.1 | 3.3 ± 0.9 |
Troubleshooting
-
High variability in MTT/LDH assays: Ensure consistent cell seeding density and careful removal of media to avoid dislodging adherent cells.
-
Low signal in apoptosis assay: Ensure that both floating and adherent cells are collected. Check the viability of control cells.
-
Compound precipitation: Ensure the compound is fully dissolved in the stock solution and that the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic (typically <0.5%).
These protocols provide a robust starting point for characterizing the cytotoxic effects of this compound. Further experiments, such as cell cycle analysis and western blotting for key apoptotic proteins, can provide deeper insights into its mechanism of action.
References
- 1. Cytotoxic, apoptotic, and sensitization properties of ent-kaurane-type diterpenoids from Croton tonkinensis Gagnep on human liver cancer HepG2 and Hep3b cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 14. scispace.com [scispace.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in Human Cancer Cell Lines
Disclaimer: Specific experimental data on the use of purified ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in human cancer cell lines is limited in the current scientific literature. The following application notes and protocols are based on the reported activities of extracts from Wedelia trilobata (a known source of the compound) and the general behavior of the broader class of ent-kaurane diterpenoids. These guidelines are intended to serve as a starting point for research, and all protocols and hypothesized pathways require experimental validation for this specific compound.
Introduction
This compound is a diterpenoid belonging to the ent-kaurane class of natural products. It has been isolated from the plant Wedelia trilobata (also known as Sphagneticola trilobata). The ent-kaurane diterpenoids are a well-documented class of plant-derived compounds with a wide range of biological activities, including significant anticancer properties. Research on various members of this family has demonstrated their ability to induce apoptosis, cause cell cycle arrest, and inhibit tumor growth in a variety of human cancer cell lines.
Extracts from Wedelia trilobata have shown cytotoxic and anticancer effects, suggesting that its constituent compounds, including this compound, contribute to this activity. These notes provide a framework for investigating the potential of this specific compound as an anticancer agent.
Potential Applications in Cancer Research
-
Cytotoxicity Screening: Initial evaluation of the compound's ability to inhibit the proliferation of various human cancer cell lines.
-
Mechanism of Action Studies: Elucidating the molecular pathways through which the compound exerts its anticancer effects, such as the induction of apoptosis or autophagy.
-
Drug Synergy Studies: Investigating the potential for this compound to enhance the efficacy of existing chemotherapeutic agents.
Data Presentation: Cytotoxicity of Wedelia trilobata Extracts
The following tables summarize the reported cytotoxic activities of extracts from Wedelia trilobata against various human cancer cell lines. It is important to note that these values represent the activity of a complex mixture of compounds and not purified this compound.
Table 1: Cytotoxicity of Methanolic Extract of Sphagneticola trilobata Leaves
| Cell Line | Cancer Type | LC50 (μg/mL) | Reference |
| MCF-7 | Breast Cancer | 189.287 | [1][2] |
Table 2: Cytotoxicity of Various Extracts of Wedelia trilobata
| Cell Line | Cancer Type | Extract Type | Concentration (μg/mL) | % Inhibition | Reference |
| KB | Oral Carcinoma | Not Specified | >256 | <50 | [3] |
| Hep2 | Liver Cancer | Not Specified | 38 ± 1.5 | 50 | [3] |
| Skin Carcinoma | Skin Cancer | Salinity Treatments | 256 | 17-25 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Hypothesized Signaling Pathway
Based on the known mechanisms of other ent-kaurane diterpenoids, a plausible signaling pathway for this compound-induced apoptosis is presented below. This pathway requires experimental verification.
Caption: Hypothesized apoptotic pathway induced by the compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer potential of a novel compound.
References
- 1. Anticancer, Antioxidant, and Antibacterial Activities of the Methanolic Extract from Sphagneticola trilobata (L.) J. F Pruski Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer, Antioxidant, and Antibacterial Activities of the Methanolic Extract from Sphagneticola trilobata (L.) J. F Pruski Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
Application Notes and Protocols: Preparation of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid of the ent-kaurane class, isolated from plants such as Wedelia trilobata.[1][2] Members of the ent-kaurane diterpenoid family have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3][4][5][6] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways essential for cancer cell proliferation and survival.[3][6]
Proper preparation of stock solutions is a critical first step for in vitro studies to ensure accurate and reproducible results. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for cell culture applications.
Data Presentation
Compound Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₃ | [7] |
| Molecular Weight | 316.44 g/mol | N/A |
| Appearance | Powder | [3] |
| Purity | ≥97.5% (HPLC) | [7] |
Solubility and Storage
| Parameter | Recommendation | Source |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [3] |
| Powder Storage | -20°C for up to 3 years | [2] |
| Stock Solution Storage | -80°C for up to 1 year | [2] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as required for the cell line.
Protocol for Preparing a 10 mM Stock Solution
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the powder.
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 1 mg of the compound using a calibrated analytical balance.
-
Calculating the Required DMSO Volume: To create a 10 mM stock solution from 1 mg of the compound (MW: 316.44 g/mol ), the required volume of DMSO is calculated as follows:
-
Moles = Mass (g) / Molecular Weight ( g/mol ) = 0.001 g / 316.44 g/mol ≈ 3.16 x 10⁻⁶ moles
-
Volume (L) = Moles / Molarity (mol/L) = 3.16 x 10⁻⁶ moles / 0.01 mol/L = 3.16 x 10⁻⁴ L
-
Volume (µL) = 3.16 x 10⁻⁴ L * 1,000,000 µL/L = 316 µL
-
-
Dissolving the Compound: Add 316 µL of sterile, cell culture grade DMSO to the vial containing the 1 mg of powder.
-
Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles. Store these aliquots at -80°C.[2]
Protocol for Preparing Working Solutions
-
Thawing the Stock Solution: Remove a single aliquot of the 10 mM stock solution from the -80°C freezer and thaw it at room temperature.
-
Serial Dilution (if necessary): If a wide range of concentrations is to be tested, it is advisable to perform serial dilutions of the high-concentration stock in 100% DMSO before diluting into the cell culture medium.
-
Dilution into Cell Culture Medium: To prepare the final working concentration, dilute the stock solution directly into the complete cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Final DMSO Concentration: It is crucial to maintain a final DMSO concentration in the cell culture that is non-toxic to the cells, typically at or below 0.1%. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.
-
Immediate Use: Mix the working solution thoroughly by gentle pipetting or swirling and add it to the cells immediately. Due to the hydrophobic nature of the compound, precipitation may occur if the diluted solution is left to stand for an extended period.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. ent-17-Hydroxykaur-15-en-19-oic acid|CAS 35030-38-7 [benchchem.com]
Application Notes and Protocols for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid of the ent-kaurane class, which has been isolated from the plant Wedelia trilobata[1][2]. The ent-kaurane skeleton is a common motif in a variety of plant secondary metabolites that have been shown to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties[3]. While specific biological data for ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid is limited in the current scientific literature, its structural similarity to other well-studied ent-kaurane diterpenoids suggests its potential as a valuable scaffold in drug discovery.
These application notes provide a summary of the known activities of structurally related compounds and offer detailed protocols that can be adapted to investigate the therapeutic potential of ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid.
Predicted Areas of Application
Based on the activities of structurally similar ent-kaurane diterpenoids, ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid is a promising candidate for investigation in the following areas:
-
Oncology: Several related compounds have demonstrated cytotoxicity against a range of cancer cell lines.
-
Inflammation: Anti-inflammatory effects are a recurring theme among ent-kaurane diterpenoids.
-
Infectious Diseases: Antimicrobial and antiviral activities have been reported for this class of compounds.
Quantitative Data for Structurally Related ent-Kaurane Diterpenoids
The following tables summarize the reported biological activities of compounds structurally related to ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid. This data can serve as a benchmark for future studies on the target compound.
Table 1: Cytotoxic Activity of Related ent-Kaurane Diterpenoids
| Compound | Cell Line | Activity | Reference |
| ent-17-Hydroxykaur-15-en-19-oic acid | Prostate (22Rv1, LNCaP), Colon (HT29, HCT116, SW480, SW620), Breast (MCF-7) | Cytotoxic at 6-50 µg/mL | [4] |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hepatocellular Carcinoma (Hep-G2) | IC₅₀ = 27.3 ± 1.9 µM | [5] |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hepatocellular Carcinoma (Hep-G2) | IC₅₀ = 24.7 ± 2.8 µM | [5] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | Adenocarcinomic Human Alveolar Basal Epithelial (A549) | IC₅₀ = 30.7 ± 1.7 µM | [5] |
| 7-epi-candicandiol | KB, COL-2, LU1, LNCaP, A2780 | ED₅₀ = 9.0-17.9 µg/mL | [6] |
| ent-16β,17-dihydroxy-kauran-19-oic acid (DKA) | MDA-MB-231 (Breast Cancer) | IC₅₀ = 1.96 µM | [7] |
Table 2: Anti-HIV Activity of a Related ent-Kaurane Diterpenoid
| Compound | Cell Line | Activity | Reference |
| 16β,17-dihydroxy-ent-kauran-19-oic acid | H9 Lymphocyte | EC₅₀ = 0.8 µg/mL | [8] |
Table 3: Anti-inflammatory Activity of Related ent-Kaurane Diterpenoids
| Compound | Assay | Activity | Reference |
| 3α-Angeloyloxy-ent-kaur-16-en-19-oic acid (WT-25) | Xylene-induced ear edema in mice | 51% inhibition | [9] |
| Various ent-kaurene (B36324) derivatives | Inhibition of NO production in LPS-stimulated macrophages | IC₅₀ = 2-10 µM | [10] |
Experimental Protocols
The following are detailed protocols for key experiments that can be used to evaluate the biological activity of ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies on related ent-kaurane diterpenoids and is suitable for determining the cytotoxic effects of the compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, Hep-G2, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid in DMSO.
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Workflow for determining cytotoxicity using the MTT assay.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This protocol is based on the evaluation of other ent-kaurene derivatives and is designed to assess the anti-inflammatory potential of the compound by measuring the inhibition of NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.
-
Calculate the percentage of inhibition of NO production.
Potential Signaling Pathways
While the specific signaling pathways modulated by ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid have not been elucidated, studies on related compounds suggest potential involvement of the following pathways:
NF-κB Signaling Pathway in Inflammation
Several ent-kaurene derivatives exert their anti-inflammatory effects by inhibiting the NF-κB pathway[10]. This leads to the downregulation of pro-inflammatory mediators such as iNOS and COX-2.
Potential inhibition of the NF-κB signaling pathway.
Nrf2 Signaling Pathway in Oxidative Stress and Inflammation
Kaurenoic acid, a related diterpenoid, has been shown to be a potent activator of the Nrf2 pathway. Activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes, which can contribute to anti-inflammatory effects.
Potential activation of the Nrf2 antioxidant pathway.
This compound represents an intriguing natural product with a chemical scaffold known to be associated with diverse and potent biological activities. Although direct experimental data for this specific compound is currently sparse, the information available for its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the fields of oncology and inflammation. The protocols and potential mechanisms of action outlined in these notes are intended to serve as a guide for researchers to unlock the full drug discovery potential of this promising ent-kaurane diterpenoid.
References
- 1. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 2. ent-Kaurane diterpenoids from the plant Wedelia trilobata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ent-17-Hydroxykaur-15-en-19-oic acid | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ent -16 β ,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino , inhibits the migration of MDA-MB-231 breast cancer. | Read by QxMD [read.qxmd.com]
- 8. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a member of the ent-kaurane diterpenoid family of natural products. Compounds within this class have demonstrated a range of biological activities, including cytotoxic and pro-apoptotic effects on various cancer cell lines. The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. Flow cytometry is a powerful technique for the quantitative analysis of apoptosis in a cell population. This document provides detailed protocols for assessing apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining, along with an overview of the potential signaling pathways involved.
Disclaimer: The experimental data and signaling pathways detailed below are based on studies of the structurally similar ent-kaurane diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid. These protocols and notes should therefore be considered as a starting point and may require optimization for this compound.
Data Presentation
The following tables summarize the pro-apoptotic effects of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (a related ent-kaurane diterpenoid) on various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: Effect of a Related ent-Kaurane Diterpenoid on Cell Viability
| Cell Line | Treatment Concentration (µg/mL) | Incubation Time (h) | Inhibition of Proliferation (%) |
| A549 (Lung Cancer) | 10 | 24 | ~25% |
| 20 | 24 | ~45% | |
| 40 | 24 | ~60% | |
| 80 | 24 | ~75% | |
| CNE-2Z (Nasopharyngeal Carcinoma) | 10 | 24 | Not specified |
| 20 | 24 | Not specified | |
| 40 | 24 | Not specified | |
| 80 | 24 | Significant inhibition |
Table 2: Induction of Apoptosis in Cancer Cells by a Related ent-Kaurane Diterpenoid
| Cell Line | Treatment Concentration (µg/mL) | Incubation Time (h) | Apoptotic Cells (%) | Method |
| A549 (Lung Cancer) | 10 | 24 | Increased sub-G1 peak | PI Staining (Flow Cytometry) |
| 20 | 24 | Increased sub-G1 peak | PI Staining (Flow Cytometry) | |
| 40 | 24 | Increased sub-G1 peak | PI Staining (Flow Cytometry) | |
| 80 | 24 | Increased sub-G1 peak | PI Staining (Flow Cytometry) | |
| CNE-2Z (Nasopharyngeal Carcinoma) | 10 | 24 | Significant increase | Annexin V-FITC/PI Staining (Flow Cytometry) |
| 20 | 24 | Significant increase | Annexin V-FITC/PI Staining (Flow Cytometry) | |
| 40 | 24 | Significant increase | Annexin V-FITC/PI Staining (Flow Cytometry) |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol outlines the steps for staining cells with Annexin V and PI to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[1][2][3]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549, CNE-2Z, or other relevant line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
10X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to attach and grow overnight.
-
Treat cells with varying concentrations of this compound (a suggested starting range is 1-100 µM, based on related compounds) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate laser and filter settings for FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and PI (detected with a >670 nm longpass filter).
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Apoptosis Analysis using Flow Cytometry.
Proposed Signaling Pathway for Apoptosis Induction
Based on studies with related ent-kaurane diterpenoids, the following signaling pathway is proposed for the induction of apoptosis.[4][5]
Caption: Proposed Mitochondrial-Mediated Apoptosis Pathway.
Concluding Remarks
The provided protocols and information, derived from studies on a closely related compound, offer a robust framework for investigating the pro-apoptotic effects of this compound. It is essential to perform dose-response and time-course experiments to determine the optimal conditions for inducing apoptosis in the specific cell line of interest. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to fully elucidate its mechanism of action.
References
- 1. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 4. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell death induced by ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic-acid in anaplastic thyroid carcinoma cells is via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Determining the IC50 Value of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring ent-kaurane diterpenoid isolated from plant species such as Wedelia trilobata.[1][2] This class of compounds has garnered significant interest in oncological research due to their potential cytotoxic activities against various cancer cell lines. Published studies have demonstrated that this compound, also referred to as ent-17-Hydroxykaur-15-en-19-oic acid, exhibits inhibitory effects on the growth of human cancer cells, including prostate (LNCaP, 22Rv1), colon (HT29, HCT116, SW480, SW620), and breast (MCF-7) tumor cells.[3][4] The reported half-maximal inhibitory concentration (IC50) values for this compound typically range from 6 to 50 µg/mL, with a specific reported IC50 of 17.63 µg/mL on human prostate LNCaP2 cells.[3][4][5][6]
This document provides a detailed protocol for determining the IC50 value of this compound using a standard colorimetric method, the MTT assay. This assay measures the metabolic activity of cells and serves as an indicator of cell viability. The protocol is designed to be adaptable for various adherent cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps to determine the cytotoxic effects of this compound on a selected cancer cell line.
2.1. Materials and Reagents
-
This compound (powder)
-
Selected cancer cell line (e.g., LNCaP, MCF-7, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 490-570 nm)
-
CO2 incubator (37°C, 5% CO2)
2.2. Experimental Workflow
Figure 1: Experimental workflow for determining the IC50 value.
2.3. Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL or 10 mM) in DMSO.
-
Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations for the assay. It is advisable to perform a preliminary range-finding experiment. Based on existing data, a range of 1 µg/mL to 100 µg/mL is a reasonable starting point.
-
-
Cell Seeding:
-
Culture the selected cancer cell line to approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the prepared serial dilutions of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for an additional 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.[7]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[7]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[7]
-
Data Presentation and Analysis
3.1. Data Calculation
-
Calculate Percent Viability: The percentage of cell viability is calculated using the following formula:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
IC50 Determination: The IC50 value is the concentration of the compound that inhibits cell growth by 50%. This can be determined by plotting a dose-response curve with the log of the compound concentration on the x-axis and the percent cell viability on the y-axis. A non-linear regression analysis is then performed to fit the data to a sigmoidal dose-response curve and calculate the IC50 value.[8][9]
3.2. Data Tables
The quantitative data should be summarized in a clear and organized manner.
Table 1: Raw Absorbance Data
| Concentration (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean Absorbance | Std. Deviation |
| Vehicle Control | |||||
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| Concentration 4 | |||||
| Concentration 5 | |||||
| Concentration 6 | |||||
| Concentration 7 | |||||
| Concentration 8 |
Table 2: Calculated Percent Viability and IC50
| Concentration (µg/mL) | Mean Percent Viability | Std. Deviation |
| Vehicle Control | 100 | 0 |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Concentration 4 | ||
| Concentration 5 | ||
| Concentration 6 | ||
| Concentration 7 | ||
| Concentration 8 | ||
| IC50 (µg/mL) | [Calculated Value] |
Potential Signaling Pathways
While the primary focus of this protocol is on determining the IC50 value, it is valuable to consider the potential mechanisms of action. Other ent-kaurane diterpenoids have been shown to induce apoptosis through the mitochondrial-mediated pathway.[10] This involves the translocation of Bax to the mitochondria, downregulation of Bcl-2, and the activation of caspases.[10] Additionally, the PI3K/Akt and MAPK signaling pathways have been implicated in the cytotoxic effects of some ent-kaurane diterpenoids.[10][11] Further investigation into these pathways could provide a more comprehensive understanding of the anti-cancer properties of this compound.
Figure 2: Potential signaling pathways modulated by ent-kaurane diterpenoids.
Conclusion
This application note provides a comprehensive protocol for determining the IC50 value of this compound. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the cytotoxic potential of this compound, which is a crucial step in the preliminary stages of anti-cancer drug discovery and development. The provided framework for data presentation and analysis ensures clarity and facilitates comparison across different studies.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ent-17-Hydroxykaur-15-en-19-oic acid | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. ent-17-Hydroxykaur-15-en-19-oic acid|CAS 35030-38-7 [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ent-17-Hydroxykaur-15-en-19-oic acid | TargetMol [targetmol.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving solubility of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid for in vitro assays.
Troubleshooting Guide & FAQs
Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?
A1: This is a common issue as this compound, a diterpenoid, is expected to be hydrophobic and poorly soluble in aqueous solutions. The primary strategy is to first dissolve the compound in a small amount of an organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous buffer.
Q2: What is the recommended organic solvent for creating a stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for preparing stock solutions for cell-based assays. Other organic solvents such as ethanol (B145695), methanol, and acetone (B3395972) can also be used.[1][2] For ent-17-Hydroxykaur-15-en-19-oic acid, a related compound, solubility has been noted in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution is a sign that the compound's solubility limit in the final aqueous solution has been exceeded. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay.
-
Optimize the dilution process: While vortexing or stirring your aqueous buffer, add the DMSO stock solution dropwise and slowly. This can help prevent localized high concentrations that lead to precipitation.[3]
-
Reduce the percentage of organic solvent: For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, and for sensitive primary cells, below 0.1%, to avoid solvent toxicity.[3] Ensure your dilutions adhere to this.
-
Use a co-solvent system: A mixture of a water-miscible organic solvent and water can sometimes improve solubility.[4]
-
Consider formulation strategies: For persistent solubility issues, more advanced techniques may be necessary. These include the use of surfactants, or complexation with cyclodextrins.[5][6]
Q4: What are cyclodextrins and how can they improve solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][8] They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex" that is more water-soluble.[9][10][11] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative for this purpose.[9]
Q5: Are there other advanced methods to improve solubility?
A5: Yes, other strategies used in pharmaceutical development for poorly soluble drugs include the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), creating amorphous solid dispersions, and particle size reduction through techniques like micronization or nanosuspension.[5][6][12][13][14] However, for typical in vitro laboratory settings, using co-solvents or cyclodextrins is often the most practical approach.
Q6: Can I use pH modification to improve the solubility of this compound?
A6: Since the compound is an acid (due to the carboxylic acid group at C-19), altering the pH of the buffer to be more basic (e.g., pH 7.4 or higher) should deprotonate the carboxylic acid, forming a carboxylate salt. This salt form is generally more water-soluble. A study on the related kaurenoic acid demonstrated that converting it to its sodium salt significantly increased its aqueous solubility.[15]
Quantitative Data Summary
The following table summarizes available solubility information for the related compound kaurenoic acid and its sodium salt, which can serve as a reference. Specific quantitative data for this compound is limited.
| Compound | Solvent | Solubility (mg/mL) |
| Kaurenoic Acid | 1% DMSO in aqueous solution | 0.930 ± 0.090 |
| Kaurenoic Acid Sodium Salt | 1% DMSO in aqueous solution | 4.085 ± 0.375 |
| Kaurenoic Acid | Ethanol | 5.590 ± 0.560 |
| Kaurenoic Acid Sodium Salt | Ethanol | 308.215 ± 2.035 |
Data extracted from a study on kaurenoic acid obtained through synthetic biology.[15]
Experimental Protocols
Protocol 1: Standard Solubilization using an Organic Solvent (DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 318.45 g/mol ) in DMSO.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out 1 mg of the compound and place it into a sterile microcentrifuge tube.
-
Calculate Solvent Volume: To create a 10 mM stock solution, calculate the required volume of DMSO:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 318.45 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 314 µL
-
-
Dissolution: Add 314 µL of sterile DMSO to the microcentrifuge tube containing the compound.
-
Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Assay Preparation: For your in vitro assay, dilute the stock solution into your aqueous buffer or cell culture medium. For a 1:1000 dilution (e.g., to achieve a 10 µM final concentration), slowly add 1 µL of the stock solution to 999 µL of pre-warmed medium while gently vortexing. This will result in a final DMSO concentration of 0.1%.
Protocol 2: Solubilization using Cyclodextrin Complexation
This protocol provides a method for enhancing aqueous solubility using Hydroxypropyl-β-cyclodextrin (HPβCD).
Materials:
-
This compound stock solution in a minimal amount of ethanol.
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare HPβCD Solution: Prepare a solution of HPβCD in your desired aqueous buffer. A concentration of 45% (w/v) is often a good starting point. Stir until the HPβCD is fully dissolved.
-
Prepare Compound Solution: Dissolve the this compound in a minimal volume of ethanol to create a concentrated solution.
-
Complexation: While vigorously stirring the HPβCD solution, slowly add the ethanolic solution of your compound drop by drop.
-
Equilibration: Allow the mixture to stir at room temperature for 1-24 hours to facilitate the formation of the inclusion complex. The solution should become clear as the compound is encapsulated by the cyclodextrin.
-
Sterilization and Use: The resulting aqueous solution can be sterile-filtered (using a 0.22 µm filter) and then used in your in vitro assays.
Visualizations
Caption: Decision workflow for solubilizing the compound.
Caption: Hypothetical signaling pathway for the compound.
References
- 1. ent-17-Hydroxykaur-15-en-19-oic acid | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development [mdpi.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
- 15. biorxiv.org [biorxiv.org]
stability of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in DMSO stock solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO stock solution?
A1: For long-term stability, it is recommended to store the DMSO stock solution of this compound at -80°C. Under these conditions, the solution is reported to be stable for up to one year. For short-term storage, -20°C is acceptable for up to one month. To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q2: What is the molecular formula and molecular weight of this compound?
A2: The molecular formula is C₂₀H₂₈O₃, and the molecular weight is 316.43 g/mol .[1]
Q3: In which solvents is this compound soluble?
A3: This compound is soluble in DMSO, chloroform, dichloromethane, and ethyl acetate.
Q4: What are the known biological activities of ent-kaurene (B36324) diterpenoids similar to this compound?
A4: ent-Kaurene diterpenoids have been reported to exhibit a range of biological activities, including cytotoxic effects against various human cancer cell lines such as prostate, colon, and breast cancer.[2] Some of these compounds are known to induce apoptosis and inhibit the NF-κB signaling pathway in cancer cells.[1][3][4]
Troubleshooting Guides
Issue 1: Precipitation of the compound in the DMSO stock solution during storage.
Possible Cause 1: Improper Storage Temperature.
-
Solution: Ensure the stock solution is stored at -80°C for long-term storage or -20°C for short-term storage. Avoid storing at 4°C or room temperature for extended periods.
Possible Cause 2: Supersaturated Stock Solution.
-
Solution: The concentration of the compound may be too high for the storage temperature. Try preparing a slightly more dilute stock solution. Before use, gently warm the vial to room temperature and vortex to ensure any precipitate is redissolved.
Possible Cause 3: Water Contamination of DMSO.
-
Solution: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds. Use high-purity, anhydrous DMSO and always keep the solvent container tightly sealed. Prepare stock solutions in a low-humidity environment if possible.
Issue 2: The compound precipitates when the DMSO stock solution is diluted in an aqueous buffer or cell culture medium.
Possible Cause 1: Low Aqueous Solubility.
-
Solution: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. When the DMSO stock is diluted, the compound can "crash out" of the solution. To mitigate this, perform serial dilutions of the working solution in your aqueous buffer. Also, ensure the final concentration of DMSO in your experiment is as low as possible (typically <0.5%) to minimize solvent-induced artifacts while maintaining solubility.
Possible Cause 2: Rapid Dilution.
-
Solution: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, add the stock solution dropwise while vortexing the buffer to ensure rapid mixing and prevent localized high concentrations of the compound.
Data Presentation
The stability of compounds in DMSO is critical for the reproducibility of experimental results. While specific quantitative data for this compound is not publicly available, the following table provides representative stability data for a large set of diverse compounds stored in DMSO at room temperature. This data illustrates the importance of proper storage conditions.
| Storage Time at Room Temperature | Probability of Observing the Compound |
| 3 months | 92%[5][6][7] |
| 6 months | 83%[5][6][7] |
| 1 year | 52%[5][6][7] |
This data is based on a study of approximately 7200 compounds and should be considered as a general guideline.[5][6][7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
High-purity, anhydrous DMSO
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the vial of solid compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, amber glass vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Assessment of Compound Stability in DMSO
-
Materials:
-
This compound DMSO stock solution
-
HPLC or LC-MS system
-
Appropriate column and mobile phase for analysis
-
-
Procedure:
-
Prepare a fresh stock solution of the compound in DMSO and immediately analyze it by HPLC or LC-MS to obtain a baseline (Time 0) chromatogram.
-
Store aliquots of the stock solution under different conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw completely and come to room temperature. Vortex briefly to ensure homogeneity.
-
Analyze the sample by HPLC or LC-MS using the same method as for the Time 0 sample.
-
Compare the peak area of the compound at each time point to the Time 0 peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
-
Mandatory Visualization
Caption: Inhibition of the NF-κB pathway by ent-kaurene diterpenoids.
References
- 1. An ent-kaurene diterpene enhances apoptosis induced by tumor necrosis factor in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
Technical Support Center: Optimizing ent-17-Hydroxykaura-9(11),15-dien-19-oic acid Concentration for Cytotoxicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-17-Hydroxykaura-9(11),15-dien-19-oic acid. The information is designed to address specific issues that may be encountered during cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A1: Based on available data, a broad concentration range is recommended for initial screening due to cell-line-specific responses. For ent-17-Hydroxykaur-15-en-19-oic acid, a structurally similar compound, cytotoxic effects have been observed in a range of 6 to 50 µg/mL against various human cancer cell lines, including prostate (22Rv1, LNCaP), colon (HT29, HCT116, SW480, SW620), and breast (MCF-7) tumor cells.[1][2] An IC50 value of 17.63 µg/mL has been reported for human prostate LNCaP2 cells.[2][3][4] Therefore, a starting range of 1 to 100 µM is advisable for determining the optimal concentration for your specific cell line.
Q2: How should I dissolve this compound for in vitro experiments?
A2: this compound is a diterpenoid with low aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), or methanol.[1] The final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same concentration of solvent) in your experiments.
Q3: The compound is precipitating in the cell culture medium. What can I do?
A3: Precipitation of hydrophobic compounds in aqueous culture medium is a common issue. Here are a few troubleshooting steps:
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Lower the final concentration: Your working concentration may be above the solubility limit of the compound in the medium.
-
Use a different solvent: While DMSO is common, other organic solvents like ethanol may work better for your specific compound and cell line.
-
Increase the serum concentration: If your experimental design allows, increasing the serum percentage in the medium can help solubilize the compound through protein binding.
-
Sonication: Brief sonication of the diluted compound in the medium before adding it to the cells can help dissolve small precipitates.
Q4: What is the likely mechanism of action for the cytotoxicity of this compound?
A4: While specific data for this compound is limited, studies on structurally related ent-kaurane diterpenoids suggest that they primarily induce apoptosis. The proposed mechanisms often involve the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, release of cytochrome c, and activation of caspases.[5][6][7] Some ent-kaurane diterpenoids have also been shown to inhibit the NF-κB signaling pathway, which is involved in cell survival and proliferation.[5][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No cytotoxicity observed at tested concentrations. | The concentrations used are too low for the specific cell line. | Test a higher concentration range (e.g., up to 200 µM). |
| The incubation time is too short. | Perform a time-course experiment (e.g., 24, 48, and 72 hours). | |
| The compound is not stable in the culture medium. | Prepare fresh dilutions for each experiment and minimize exposure to light and high temperatures. | |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Compound precipitation. | Visually inspect wells for precipitate and follow solubility troubleshooting steps. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Inconsistent IC50 values across experiments. | Variation in cell passage number or confluency. | Use cells within a consistent passage number range and seed them to reach a similar confluency at the time of treatment. |
| Inaccurate serial dilutions. | Calibrate pipettes and prepare fresh serial dilutions for each experiment. |
Data Presentation
Table 1: Cytotoxic Activity of a Structurally Related ent-Kaurane Diterpenoid
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| ent-17-Hydroxykaur-15-en-19-oic acid | LNCaP2 | Prostate | 17.63[2][3][4] |
Note: Data for the specific compound this compound is limited. The data presented is for a closely related compound to provide a general indication of effective concentrations.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
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Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined incubation period.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
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Washing: Wash the cells once with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
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Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
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Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
References
- 1. ent-17-Hydroxykaur-15-en-19-oic acid | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. ent-17-Hydroxykaur-15-en-19-oic acid|CAS 35030-38-7 [benchchem.com]
- 3. ent-17-Hydroxykaur-15-en-19-oic acid | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ent-11α-Hydroxy-15-oxo-kaur-16-en-19-oic-acid Inhibits Growth of Human Lung Cancer A549 Cells by Arresting Cell Cycle and Triggering Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MTT Assay Interference with ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when using the MTT assay to assess cell viability in the presence of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural product, a type of kaurane (B74193) diterpenoid, with the chemical formula C₂₀H₂₈O₃ and a molecular weight of 316.43.[1][2] Kaurane diterpenes isolated from various plants have been investigated for their cytotoxic properties against cancer cell lines.[3][4][5][6]
Q2: We are observing higher than expected cell viability or results that are not dose-dependent with this compound. What could be the cause?
Unexpectedly high viability readings with natural compounds like this compound may be due to direct interference with the MTT assay.[7] Natural products, particularly those with antioxidant or reducing properties, can directly reduce the MTT tetrazolium salt to formazan (B1609692), independent of cellular metabolic activity.[8][9] This leads to a false-positive signal, making the compound appear less cytotoxic than it is. It is also possible that the compound stimulates cellular metabolism at certain concentrations, which can complicate the interpretation of results.[10]
Q3: Our formazan crystals are not dissolving completely, leading to variable absorbance readings. How can we fix this?
Incomplete formazan solubilization is a common issue that can lead to inaccurate results.[11] To address this, ensure you are using a sufficient volume of a suitable solubilization solvent such as DMSO or an acidified isopropanol (B130326) solution.[11][12] After adding the solvent, gentle agitation on an orbital shaker for 15-30 minutes can aid in complete dissolution.[11] If crystals persist, gentle pipetting to break up clumps may be necessary, but avoid vigorous shaking which can detach adherent cells. Visually confirm the complete dissolution of crystals before reading the plate.
Q4: Can components of the cell culture medium interfere with the MTT assay when using this compound?
Yes, several components of standard cell culture medium can interfere with the MTT assay.[13]
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Phenol (B47542) Red: This pH indicator has an absorbance spectrum that can overlap with that of formazan. It is recommended to use phenol red-free medium during the MTT incubation and measurement steps.
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Serum: Components in serum can interact with the test compound or directly affect MTT reduction.[14] It is advisable to conduct the MTT incubation in serum-free medium.[14]
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Reducing Agents: Some media contain reducing agents that can contribute to the non-enzymatic reduction of MTT.[8]
Troubleshooting Guide for Unexpected MTT Assay Results
If you are encountering inconsistent or unexpected results with this compound, follow this troubleshooting workflow.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ent-17-Hydroxykaur-15-en-19-oic acid | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay overview | Abcam [abcam.com]
minimizing off-target effects of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-17-Hydroxykaura-9(11),15-dien-19-oic acid. The information provided is intended to help minimize off-target effects and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound?
This compound is a kaurane (B74193) diterpenoid isolated from Wedelia trilobata.[1][2] While specific data for this compound is limited, a closely related compound, ent-17-Hydroxykaur-15-en-19-oic acid, has demonstrated cytotoxic activity against a range of human cancer cell lines, including prostate, colon, and breast cancer cells, with IC50 values ranging from 6 to 50 µg/mL.[3][4][5] Kaurane diterpenoids as a class are known to exhibit a variety of biological activities, including antimicrobial and antitumor effects.[6][7]
Q2: What are the potential mechanisms for off-target effects of kaurane diterpenoids?
Many kaurane diterpenoids possess an α,β-unsaturated ketone moiety, which can act as a Michael acceptor. This reactive group can form covalent bonds with nucleophilic residues, such as cysteine, in proteins other than the intended target. This can lead to non-specific protein inhibition, induction of reactive oxygen species (ROS), and cytotoxicity in non-target cells.
Q3: How can I proactively minimize off-target effects in my experimental design?
To minimize off-target effects, it is crucial to:
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Use the lowest effective concentration: Determine the minimal concentration of the compound that elicits the desired on-target effect through dose-response studies.
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Employ control cell lines: Include non-cancerous or target-negative cell lines to assess off-target cytotoxicity.
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Confirm target engagement: Utilize methods like the Cellular Thermal Shift Assay (CETSA) to verify that the compound is binding to its intended target in a cellular context.
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Perform selectivity profiling: Screen the compound against a panel of related targets (e.g., a kinase panel if the primary target is a kinase) to identify potential off-target interactions.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Control (Non-Target) Cell Lines
| Potential Cause | Troubleshooting Steps |
| General Cytotoxicity due to Reactive Moieties | 1. Lower the concentration of this compound to the lowest effective dose for the target cell line. 2. Include a pre-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it mitigates the toxicity, suggesting an ROS-mediated effect. 3. Perform a mitochondrial toxicity assay to assess if the compound is disrupting mitochondrial function. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your control cell line (typically <0.1%). 2. Always include a vehicle control (cells treated with the same concentration of solvent without the compound). |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Precipitation | 1. Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. 2. Prepare fresh stock solutions of the compound for each experiment and avoid repeated freeze-thaw cycles. 3. Assess the stability of the compound in your experimental media over the time course of your assay. |
| Variability in Experimental Conditions | 1. Ensure consistent cell seeding density and growth phase across all experiments.[8] 2. Standardize incubation times and reagent concentrations. 3. If possible, automate liquid handling steps to minimize pipetting errors.[8] |
| Natural Product Complexity | 1. If using a natural product extract, be aware that batch-to-batch variability can occur. 2. Consider using a purified and well-characterized batch of the compound. |
Data Presentation
Table 1: Cytotoxicity of a Related Kaurane Diterpenoid, ent-17-Hydroxykaur-15-en-19-oic acid
| Cell Line | Cancer Type | IC50 (µg/mL) |
| LNCaP | Prostate | 17.63[5] |
| 22Rv1 | Prostate | 6 - 50[4] |
| HT29 | Colon | 6 - 50[4] |
| HCT116 | Colon | 6 - 50[4] |
| SW480 | Colon | 6 - 50[4] |
| SW620 | Colon | 6 - 50[4] |
| MCF-7 | Breast | 6 - 50[4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its intracellular target.
Methodology:
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Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the test compound or vehicle control at the desired concentration for 1-2 hours.
-
Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer containing protease inhibitors.
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Heat Challenge: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
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Centrifugation: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the protein levels of the target of interest by Western blotting. An increase in the amount of soluble target protein at higher temperatures in the compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
Objective: To assess the selectivity of this compound if the primary target is a kinase.
Methodology:
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Compound Preparation: Prepare a stock solution of the compound in DMSO and create a serial dilution series.
-
Kinase Reaction: In a multi-well plate, combine a panel of purified kinases with their respective substrates and ATP.
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Inhibitor Addition: Add the diluted compound or vehicle control to the wells.
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Reaction Incubation: Incubate the plates at room temperature to allow the kinase reaction to proceed.
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Detection: Stop the reaction and measure kinase activity using a suitable method (e.g., ADP-Glo, radiometric assay).
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Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values.
Protocol 3: Chemoproteomic Target Identification
Objective: To identify the cellular targets of this compound.
Methodology:
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Probe Synthesis: Synthesize a probe molecule by chemically modifying this compound with a clickable tag (e.g., an alkyne group).[9]
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Cell Treatment and Lysis: Treat cells with the probe, followed by cell lysis.
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Click Chemistry: Conjugate a reporter tag (e.g., biotin) to the probe-labeled proteins via a click chemistry reaction.[9]
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Affinity Purification: Enrich the biotin-tagged proteins using streptavidin beads.
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Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry.[9]
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Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the probe-treated samples.
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ent-17-Hydroxykaur-15-en-19-oic acid | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. ent-17-Hydroxykaur-15-en-19-oic acid|CAS 35030-38-7 [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antimicrobial Diterpenoids of Wedelia trilobata (L.) Hitchc | MDPI [mdpi.com]
- 7. Antimicrobial Diterpenoids of Wedelia trilobata (L.) Hitchc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying Potential Reasons for Inconsistent Experiment Results - Video | Study.com [study.com]
- 9. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
addressing high background in cell-based assays with ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
This technical support center provides troubleshooting guidance for researchers encountering high background when using ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in cell-based assays. The following FAQs and guides will help you identify and address common issues to improve your signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: We are observing high background fluorescence in our immunofluorescence assay when treating cells with this compound. What are the potential causes?
High background in immunofluorescence assays can stem from several factors. When using a natural product like this compound, potential causes can be broadly categorized into issues related to the compound itself, the assay protocol, or the cells.
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Compound-Specific Issues:
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Autofluorescence: this compound, as a complex organic molecule, may possess intrinsic fluorescent properties that overlap with the fluorophores used in your assay.[1][2]
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Off-Target Effects: The compound might induce cellular changes, such as increased expression of proteins that non-specifically bind antibodies or an increase in cellular autofluorescence due to metabolic stress.[3]
-
-
Protocol-Related Issues:
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Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.[1][4][5]
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Insufficient Blocking: Inadequate blocking of non-specific binding sites can result in antibodies adhering to unintended cellular components.[4][6]
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Inadequate Washing: Insufficient washing steps may not effectively remove unbound antibodies.[4][6]
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Fixation and Permeabilization Artifacts: The fixation or permeabilization method could be altering cellular components, leading to increased background.[7]
-
-
Cell-Related Issues:
Q2: How can I determine if this compound itself is autofluorescent?
To test for compound autofluorescence, you should include a control where cells are treated with this compound but are not stained with fluorescent antibodies.[9]
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Protocol:
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Prepare a sample of cells treated with the compound at the same concentration and for the same duration as your experimental samples.
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Process this sample through the entire staining protocol, but omit the primary and secondary antibodies.
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Image the sample using the same filter sets and exposure times as your fully stained samples.
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If you observe a significant signal in this control, it indicates that the compound or its effect on the cells is contributing to the background fluorescence.
Q3: What are the first troubleshooting steps I should take to reduce high background?
A systematic approach is crucial. Start with the simplest and most likely causes:
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Optimize Antibody Concentrations: Perform a titration of your primary and secondary antibodies to find the optimal concentration that provides a good signal with minimal background.[1][10]
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Enhance Washing Steps: Increase the number and duration of washes between antibody incubation steps to more thoroughly remove unbound antibodies.[4][11]
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Review Your Blocking Protocol: Ensure your blocking buffer is appropriate and incubate for a sufficient amount of time. Consider trying a different blocking agent.[5][7]
Troubleshooting Guides
Guide 1: Optimizing Antibody Concentrations
High antibody concentrations are a common cause of high background. The ideal concentration will depend on the antibody's affinity and the abundance of the target protein.
| Parameter | Recommendation | Rationale |
| Primary Antibody Concentration | Titrate from a high to a low concentration (e.g., 1:100 to 1:2000). A typical starting point is around 1 µg/mL.[1] | To find the concentration that saturates the target antigen without excessive non-specific binding. |
| Secondary Antibody Concentration | Titrate the secondary antibody similarly. A common starting concentration is 1 µg/mL.[1] | To ensure sufficient signal amplification without binding non-specifically. |
| Incubation Time | Adjust incubation times along with concentration. Shorter times may be needed for higher concentrations. | To minimize the time for non-specific interactions to occur. |
| Controls | Include a "secondary antibody only" control to check for non-specific binding of the secondary antibody.[5] | This helps to isolate the source of the background signal. |
Guide 2: Addressing Autofluorescence
Autofluorescence can be a significant issue, especially with natural compounds.
| Strategy | Description |
| Unstained Control | As mentioned in the FAQs, always include an unstained, compound-treated control to assess the level of autofluorescence.[1] |
| Spectral Unmixing | If your imaging system supports it, use spectral imaging and linear unmixing to separate the specific fluorescent signal from the autofluorescence spectrum. |
| Choice of Fluorophores | Select fluorophores that emit in the far-red or near-infrared spectrum, as cellular autofluorescence is typically lower at longer wavelengths.[1][2] |
| Quenching Reagents | Commercially available autofluorescence quenching reagents can be applied to the sample to reduce background from cellular components. |
Experimental Protocols
Protocol 1: Antibody Titration for Immunofluorescence
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Cell Seeding: Seed cells in a multi-well imaging plate at a density that will result in a sub-confluent monolayer at the time of the experiment.
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Compound Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include untreated control wells.
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Fixation and Permeabilization:
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Wash cells twice with PBS.
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Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Wash three times with PBS.
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Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
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Wash three times with PBS.
-
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Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation:
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Prepare a series of dilutions of the primary antibody in blocking buffer (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000).
-
Incubate separate wells with each dilution overnight at 4°C. Include a "no primary antibody" control.
-
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Washing: Wash cells three times with PBS, 5 minutes each wash.
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Secondary Antibody Incubation:
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Prepare a dilution of the fluorescently labeled secondary antibody in blocking buffer (e.g., 1:500).
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Incubate for 1 hour at room temperature in the dark.
-
-
Final Washes and Mounting:
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Wash cells three times with PBS, 5 minutes each wash, in the dark.
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Mount with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
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Image all wells using identical settings (laser power, exposure time, gain).
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Evaluate the signal-to-noise ratio for each dilution to determine the optimal concentration.
-
Visualizing Workflows and Pathways
Caption: A flowchart for troubleshooting high background in cell-based assays.
Caption: A potential off-target mechanism leading to high background.
References
- 1. biotium.com [biotium.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. youtube.com [youtube.com]
- 4. sinobiological.com [sinobiological.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. biocompare.com [biocompare.com]
- 9. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. sysy-histosure.com [sysy-histosure.com]
- 11. Immunofluorescence Troubleshooting Tips [elabscience.com]
Technical Support Center: Enhancing Bioavailability of Ent-kaurane Diterpenoids for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with practical solutions for enhancing the bioavailability of poorly soluble ent-kaurane diterpenoids in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: My ent-kaurane diterpenoid powder is not dissolving in the cell culture medium. What should I do?
A1: This is a common issue as ent-kaurane diterpenoids are often highly lipophilic and have poor water solubility.[1][2][3] The recommended approach is to first create a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous cell culture medium.
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Select an appropriate organic solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its high solubilizing power and miscibility with aqueous media.[4] Ethanol can also be an option.
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Prepare a high-concentration stock: Dissolve the compound in 100% DMSO to create a stock solution (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution.[4]
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Dilute to final concentration: Perform serial dilutions from your stock solution into the cell culture medium to reach your desired final experimental concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is very low, typically well below 0.5%, to avoid solvent-induced cytotoxicity.[4][5]
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A2: The maximum tolerated DMSO concentration is highly cell-line specific and also depends on the duration of the assay.[6][7] As a general rule:
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≤ 0.1% DMSO: Considered safe for most cell lines with minimal impact on cell viability or function.[6]
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0.1% to 0.5% DMSO: Widely used and tolerated by many robust cell lines, but a vehicle control is essential.[4][8]
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> 0.5% DMSO: Can induce cytotoxicity, inhibit proliferation, or alter gene expression in sensitive cell lines, especially in long-term incubation (e.g., >24-48 hours).[5][7]
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Always run a vehicle control: Your experiment should always include a control group treated with the same final concentration of DMSO as your experimental groups to account for any solvent effects.[6]
Q3: Even with DMSO, my compound precipitates when added to the medium. What are my options?
A3: If precipitation occurs, the compound's solubility limit in the aqueous medium has been exceeded. Consider these advanced formulation strategies:
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Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[9][10] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are effective solubilizing agents for pharmaceutical use.[11][12]
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Nanoparticle Formulations: Encapsulating the diterpenoid into nanocarriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric micelles can significantly improve solubility and cellular uptake.[13][14] For a compound like Oridonin (B1677485), nano-micelles have been shown to enhance solubility and resistance to drug efflux.[14]
-
Use of Co-solvents or Surfactants: In some assays, small, non-toxic amounts of surfactants like Tween® 80 or co-solvents can help maintain solubility, but their compatibility with the specific cell line must be validated.
Q4: How can I be sure my compound is entering the cells?
A4: Demonstrating cellular uptake is critical. Direct measurement is the most rigorous approach.
-
LC-MS/MS or HPLC Analysis: This is the gold standard. After incubating cells with the compound, you can lyse the cells and use liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) to quantify the intracellular concentration of the compound.[15][16]
-
Cellular Thermal Shift Assay (CETSA): This label-free method assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding. It indirectly confirms that the compound has entered the cell and is interacting with its target.[17]
-
Fluorescent Labeling: If the diterpenoid's structure allows for it without altering its activity, a fluorescent tag can be added to visualize uptake using confocal microscopy or flow cytometry. However, this can be a complex modification.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background toxicity in vehicle (DMSO) control group. | 1. DMSO concentration is too high for the cell line.[7] 2. Extended incubation time is increasing toxicity.[5] 3. Cell line is particularly sensitive to DMSO.[8] | 1. Perform a dose-response curve for DMSO alone to determine the maximum non-toxic concentration (e.g., test 0.05% to 1.0%). 2. Reduce the final DMSO concentration in all wells to ≤0.1% if possible.[6] 3. Decrease the treatment duration. |
| Inconsistent results or poor reproducibility in bioassays. | 1. Compound precipitation in the medium after dilution.[18] 2. Adsorption of the lipophilic compound to plasticware (pipette tips, plates).[19] 3. Compound degradation in aqueous medium over time.[18] | 1. Visually inspect wells for precipitation. Prepare fresh dilutions immediately before use. Consider using a formulation strategy (see FAQ A3). 2. Use low-retention plasticware. Consider adding a carrier protein like Bovine Serum Albumin (BSA) (e.g., 1-4%) to the assay medium to reduce non-specific binding.[19][20] 3. Assess compound stability in your medium at 37°C over the experiment's time course using HPLC or LC-MS. |
| Low apparent permeability in Caco-2 or MDCK assays. | 1. Poor aqueous solubility limits the concentration gradient. 2. High binding of the lipophilic compound to the Transwell™ plastic or cell monolayer.[21] 3. The compound is a substrate for efflux transporters (e.g., P-glycoprotein) expressed by the cells.[22] | 1. Use a solubilization technique (e.g., cyclodextrins) to increase the concentration of dissolved compound on the apical side. 2. Add BSA (e.g., 1-4%) to the basolateral (receiver) chamber to act as a "sink" and prevent underestimation of permeability.[20] Using human plasma as the medium can also improve mass balance.[21] 3. Perform a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio >2 suggests active efflux is occurring.[22] |
| No biological effect observed, even at high concentrations. | 1. Compound has low cellular uptake. 2. The compound is rapidly metabolized by the cells. 3. Incorrect molecular target or pathway being assayed. | 1. Directly measure intracellular concentration via LC-MS/MS.[15] Use formulation strategies (e.g., nanoparticles) to enhance uptake.[13] 2. Investigate potential metabolism using LC-MS/MS to look for metabolite peaks. 3. Review literature for known targets of ent-kaurane diterpenoids. The NF-κB and MAPK pathways are common targets for compounds like Oridonin.[23][24] |
Data Presentation: Enhancing Oridonin Solubility
The following table summarizes strategies used to improve the aqueous solubility and bioavailability of Oridonin, a representative ent-kaurane diterpenoid.
| Method | Carrier/System | Key Finding | Fold Improvement (Approx.) | Reference |
| Solid Dispersion | Polyvinylpyrrolidone K17 (PVP K17) | Converted Oridonin to an amorphous form, significantly increasing the dissolution rate and oral bioavailability in dogs. | 26.4-fold (in vivo bioavailability) | [25] |
| Nanocrystals | Anti-solvent Precipitation | Increased dissolution rate and demonstrated higher endocytosis in MDCK cells compared to the bulk drug. | Not quantified (higher uptake) | [13] |
| Nano-micelles | Soluplus® and Pluronic P105 | Improved in vivo solubility, permeability, and resistance to drug efflux, leading to stronger tumor inhibition. | Not quantified (enhanced efficacy) | [14] |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes that enhance aqueous solubility. | Varies by molar ratio | [26] |
Experimental Protocols
Protocol 1: General Workflow for Solubilization and In Vitro Testing
This protocol outlines the standard procedure for preparing an ent-kaurane diterpenoid for a cell-based assay.
Caption: Workflow for preparing diterpenoids for in vitro assays.
Protocol 2: Caco-2 Permeability Assay for Lipophilic Compounds
This assay is used to predict in vivo intestinal absorption.[22] This adapted protocol includes optimizations for lipophilic compounds.[20]
-
Cell Culture: Culture Caco-2 cells on Transwell™ permeable supports for 18-22 days until they form a differentiated and polarized monolayer.[22]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare Solutions:
-
Apical (AP) Solution: Dissolve the test compound in transport buffer (e.g., HBSS) at the desired concentration (e.g., 10 µM). If solubility is an issue, use a validated formulation (e.g., with HP-β-CD).
-
Basolateral (BL) Solution: Prepare transport buffer containing a protein sink, such as 1-4% Bovine Serum Albumin (BSA), to mimic physiological conditions and prevent underestimation due to non-specific binding.[20]
-
-
Permeability Measurement (AP to BL):
-
Remove the culture medium from both AP and BL chambers.
-
Add the AP solution to the apical side and the BL solution to the basolateral side.
-
Incubate at 37°C with gentle shaking (e.g., 200 rpm).[21]
-
Take samples from the BL chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh BL solution.
-
Take a sample from the AP chamber at the beginning and end of the experiment.
-
-
Permeability Measurement (BL to AP for Efflux):
-
To determine if the compound is subject to active efflux, perform the experiment in reverse by adding the compound to the basolateral chamber and sampling from the apical chamber.[22]
-
-
Sample Analysis: Quantify the compound concentration in all samples using a validated analytical method like LC-MS/MS.
-
Calculate Apparent Permeability (Papp):
-
Calculate Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of compound appearance in the receiver chamber.
-
A = Surface area of the membrane.
-
C₀ = Initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Papp (BL-AP) / Papp (AP-BL) . A ratio >2 suggests the involvement of active efflux transporters.[22]
-
Protocol 3: Cellular Uptake Assay by LC-MS/MS
This protocol directly quantifies the amount of compound that has entered the cells.
-
Cell Seeding: Seed cells (e.g., MCF-7, HepG2) in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the ent-kaurane diterpenoid at the desired concentration and incubate for a specific time (e.g., 2, 4, 8 hours).
-
Cell Washing: After incubation, aspirate the medium and wash the cell monolayer three times with ice-cold Phosphate-Buffered Saline (PBS) to remove any compound adhering to the outside of the cells.
-
Cell Lysis: Add a lysis buffer (e.g., RIPA buffer) or a suitable organic solvent (e.g., methanol/water mixture) to the wells to lyse the cells and release the intracellular contents. Scrape the cells and collect the lysate.
-
Protein Quantification: If normalizing by cell protein, set aside an aliquot of the lysate for a BCA protein assay.
-
Sample Preparation: Precipitate proteins from the lysate (e.g., with cold acetonitrile). Centrifuge to pellet the debris and collect the supernatant containing the compound.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent compound.[15][27] An internal standard should be used for accurate quantification.
-
Data Normalization: Express the results as the amount of compound per milligram of protein or per million cells to allow for comparison between experiments.
Signaling Pathway Visualization
Many ent-kaurane diterpenoids, such as Oridonin, exert their anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways.[28][29] Oridonin has been shown to inhibit the NF-κB and MAPK signaling pathways.[23][24][30]
Caption: Oridonin inhibits the pro-inflammatory NF-κB pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ent-Kaurane-Based Regio- and Stereoselective Inverse Electron Demand Hetero-Diels-Alder Reactions: Synthesis of Dihydropyran-Fused Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Enhancing cancer therapy: advanced nanovehicle delivery systems for oridonin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellular Drug Uptake by HPLC | Nawah Scientific [nawah-scientific.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. uu.diva-portal.org [uu.diva-portal.org]
- 20. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Using Human Plasma as an Assay Medium in Caco-2 Studies Improves Mass Balance for Lipophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caco-2 Permeability | Evotec [evotec.com]
- 23. Oridonin inhibits SASP by blocking p38 and NF-κB pathways in senescent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development and in-vivo assessment of the bioavailability of oridonin solid dispersions by the gas anti-solvent technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 28. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
avoiding experimental artifacts with ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common experimental artifacts when working with ent-17-Hydroxykaura-9(11),15-dien-19-oic acid.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or precipitates when added to my cell culture medium. What is causing this and how can I resolve it?
A1: Precipitation is a common issue with hydrophobic compounds like this compound when introduced into aqueous environments such as cell culture media. This is often due to the compound's low solubility in water.
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.5%[1]. Run a vehicle control with the solvent alone to confirm it does not affect cell viability.
-
Use a Stepwise Dilution Protocol: Instead of directly diluting your stock solution into the full volume of media, try a three-step solubilization protocol. This involves an initial dilution in a small volume of pre-warmed fetal bovine serum (FBS) before the final dilution in the cell culture medium[2][3].
-
Sonication: Briefly sonicate the final solution to aid in the dispersion of the compound.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can improve solubility[1].
Q2: I am observing high variability in my cytotoxicity assay results between replicate wells. What are the potential sources of this inconsistency?
A2: High variability can stem from several factors, including uneven cell seeding, compound precipitation, or interference with the assay reagents.
Troubleshooting Steps:
-
Ensure Homogeneous Cell Seeding: Make sure to have a single-cell suspension before plating and visually inspect the plate under a microscope to confirm even cell distribution.
-
Address Solubility Issues: As mentioned in Q1, ensure your compound is fully dissolved and dispersed in the media. Inconsistent precipitation can lead to variable concentrations of the active compound in different wells.
-
Check for Assay Interference: Some compounds can directly interact with assay reagents (e.g., MTT, resazurin). Run a cell-free control by adding this compound to the assay medium and reagents to check for any absorbance or fluorescence changes that are independent of cellular activity.
-
Minimize Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile water or PBS.
Q3: My experimental results are not reproducible. What are the common factors that can lead to a lack of reproducibility with this compound?
A3: Lack of reproducibility is a frequent challenge in experimental biology. For a natural product like this compound, compound stability and handling are critical factors.
Troubleshooting Steps:
-
Compound Stability: ent-kaurene (B36324) diterpenoids can be susceptible to degradation under certain conditions. Prepare fresh working solutions for each experiment from a frozen stock to minimize degradation. Avoid repeated freeze-thaw cycles of the stock solution.
-
Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions to prevent compound degradation.
-
Consistent Experimental Conditions: Ensure that all experimental parameters, such as cell passage number, incubation times, and reagent concentrations, are kept consistent between experiments.
-
Re-verify Compound Identity and Purity: If issues persist, consider verifying the identity and purity of your compound stock using analytical techniques like HPLC or mass spectrometry.
Troubleshooting Guides
Guide 1: Artifacts Related to Compound Stability and Degradation
ent-kaurene diterpenoids can be sensitive to environmental factors, leading to the formation of degradation products that may have different biological activities or interfere with assays.
Potential Problem: The observed biological effect is due to a degradation product and not the parent compound.
Avoidance and Troubleshooting Workflow:
Caption: Workflow to minimize artifacts from compound instability.
Stability of a Related Compound (Kaurenoic Acid):
A stability-indicating HPLC method for the related compound, kaurenoic acid, showed degradation under various stress conditions. This data can serve as a guide for handling this compound.
| Stress Condition | Duration | Remaining Kaurenoic Acid (%) |
| Visible Light (1,200,000 lx·h⁻¹) | - | 72.3 |
| UV Light (200 Wh·m⁻²) | - | 70.0 |
| Acidic Hydrolysis (0.5 M HCl) | 30 min | 97.6 |
| Basic Hydrolysis (1 M NaOH) | 2 h | 65.8 |
| Oxidative Stress (30% H₂O₂) | 4 h | 87.0 |
| (Data from a study on kaurenoic acid and may be indicative for related compounds)[4] |
Guide 2: Artifacts in Cell-Based Assays - Focus on Cytotoxicity
False-positive or false-negative results in cytotoxicity assays can arise from the compound's properties or its interaction with the assay components.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a general framework for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Replace the old medium with the medium containing the compound or controls.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Troubleshooting Logic for Unexpected Cytotoxicity Results:
Caption: Decision tree for troubleshooting cytotoxicity assay artifacts.
Signaling Pathway Considerations
Several ent-kaurene diterpenoids have been shown to induce apoptosis in cancer cells through the inhibition of the NF-κB signaling pathway[5][6]. Inhibition of NF-κB can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately leading to caspase activation and cell death[6][7]. When designing experiments, consider that the observed effects of this compound may be mediated through this pathway.
Plausible Signaling Pathway for Apoptosis Induction:
Caption: Potential mechanism of apoptosis induction via NF-κB inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a stability indicative HPLC-PDA method for kaurenoic acid in spray dried extracts of Sphagneticola trilobata (L.) Pruski, Asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of the natural product ent-17-Hydroxykaura-9(11),15-dien-19-oic acid and the well-established chemotherapeutic agent, doxorubicin (B1662922). Due to the limited publicly available data on the specific cytotoxic activity of this compound, this comparison leverages data from structurally related kaurene diterpenoids to provide a preliminary assessment of its potential.
Executive Summary
Data Presentation: A Comparative Look at Cytotoxicity
The following tables summarize the available cytotoxic data for doxorubicin and related ent-kaurane diterpenoids against various human cancer cell lines.
Table 1: Cytotoxicity of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |
| Prostate Cancer | ||||
| PC3 | Prostate Carcinoma | 8.00 | 4.35 | [1] |
| PC3 | Prostate Carcinoma | - | 2.64 | [2] |
| PC3 | Prostate Carcinoma | - | 38.91 | [3] |
| PC3/DDP (Cisplatin-resistant) | Prostate Carcinoma | - | 258.3 | [3] |
| LNCaP | Prostate Carcinoma | 0.25 | 0.14 | [1] |
| DU145 | Prostate Carcinoma | 0.343 | 0.19 | [4] |
| Colon Cancer | ||||
| HCT116 | Colorectal Carcinoma | - | 24.30 | [2] |
| HCT-116 | Colorectal Carcinoma | - | 1.9 | [5] |
| SKCO1 | Colon Adenocarcinoma | - | 0.0285 | [6] |
| LS174T | Colon Adenocarcinoma | - | 0.324 | [6] |
| HT29 | Colorectal Adenocarcinoma | - | 11.39 or 0.75 | [7] |
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | 2.50 | 1.36 | [8] |
| MCF-7 | Breast Adenocarcinoma | 8.306 | 4.52 | [9] |
| MCF-7 | Breast Adenocarcinoma | 4.0 | 2.18 | [10] |
| MDA-MB-231 | Breast Adenocarcinoma | 6.602 | 3.60 | [9] |
| MDA-MB-231 | Breast Adenocarcinoma | 1.0 | 0.54 | [10] |
| AMJ13 | Breast Cancer | - | 223.6 | [11] |
Table 2: Cytotoxicity of Structurally Related ent-Kaurane Diterpenoids
| Compound | Source Organism | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Aspilia pluriseta | Hep-G2 | Hepatocellular Carcinoma | 27.3 ± 1.9 | [12] |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Aspilia pluriseta | Hep-G2 | Hepatocellular Carcinoma | 24.7 ± 2.8 | [12] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | Aspilia pluriseta | A549 | Lung Carcinoma | 30.7 ± 1.7 | [12] |
| ent-16β,17-dihydroxy-kauran-19-oic acid | Sigesbeckia pubescens | MDA-MB-231 | Breast Adenocarcinoma | 1.96 | [13] |
| 7-epi-candicandiol | Sideritis lycia | LNCaP | Prostate Carcinoma | - (14.9 µg/mL) | [14] |
| 7-epi-candicandiol | Sideritis lycia | COL-2 | Colon Adenocarcinoma | - (11.8 µg/mL) | [14] |
Note: Direct comparison between the two tables should be made with caution due to the use of different compounds and variations in experimental conditions. The data for doxorubicin shows a wide range of IC50 values depending on the cell line and the specific study, highlighting its potent but variable cytotoxicity. The data for the related kaurene diterpenoids suggests that this class of compounds can also exhibit significant cytotoxicity, in some cases in the low micromolar range.
Experimental Protocols
The majority of the cited studies utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability and cytotoxicity.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[15][16]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (ent-kaurane diterpenoid or doxorubicin) and incubated for a specific period (typically 24, 48, or 72 hours).[2][8][9]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[15]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the purple formazan crystals.[16]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.[15]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[10]
Signaling Pathways and Mechanisms of Action
Doxorubicin
Doxorubicin primarily exerts its cytotoxic effects through the induction of apoptosis. Its mechanisms are multifaceted and involve:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, disrupting DNA replication and transcription, and inhibits topoisomerase II, leading to DNA strand breaks.
-
Induction of Apoptosis: Doxorubicin activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[17] This involves the release of cytochrome c from the mitochondria, activation of caspases (caspase-3, -8, and -9), and regulation of the Bcl-2 family of proteins.[18][19][20]
-
Notch Signaling Pathway: Recent studies have shown that doxorubicin can activate the Notch signaling pathway, and its target HES1 is required for doxorubicin-driven apoptosis.[21]
ent-Kaurane Diterpenoids
While the specific signaling pathways for this compound have not been elucidated, studies on other kaurene diterpenes suggest that they also induce apoptosis in cancer cells.
-
Caspase-Dependent Apoptosis: Some kaurene diterpenes have been shown to induce apoptosis through a caspase-8-dependent pathway, leading to the cleavage of Bid and the activation of downstream caspases.[22][23][24]
-
Mitochondrial Pathway: Similar to doxorubicin, some kaurene diterpenes can induce apoptosis via the mitochondrial pathway, involving the release of cytochrome c and regulation of Bcl-2 family proteins.[25][26]
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the processes described, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.
Caption: Simplified signaling pathways for apoptosis induced by doxorubicin and hypothesized for ent-kaurane diterpenes.
Conclusion and Future Directions
While a direct comparison is currently limited by the lack of specific data for this compound, the available evidence on related ent-kaurane diterpenoids suggests a promising potential for cytotoxic activity against cancer cells. Doxorubicin remains a highly potent cytotoxic agent, but its clinical use is often associated with significant side effects. Natural products like this compound represent a valuable source for the discovery of novel anticancer compounds that may offer improved therapeutic indices.
Future research should focus on:
-
Determining the IC50 values of this compound against a panel of human cancer cell lines, particularly those of prostate, colon, and breast origin.
-
Elucidating the specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects.
-
Conducting in vivo studies to evaluate the anti-tumor efficacy and toxicity profile of this compound in animal models.
Such studies are crucial to fully assess the therapeutic potential of this natural product as a standalone or adjuvant therapy in cancer treatment.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bispecific antibody targeting of doxorubicin to carcinoembryonic antigen-expressing colon cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. ijpsonline.com [ijpsonline.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 12. Crystal Structures and Cytotoxicity of ent-Kaurane-Type Diterpenoids from Two Aspilia Species [mdpi.com]
- 13. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. dovepress.com [dovepress.com]
- 22. Kaurene diterpene induces apoptosis in human leukemia cells partly through a caspase-8-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. keio.elsevierpure.com [keio.elsevierpure.com]
- 24. files.core.ac.uk [files.core.ac.uk]
- 25. Kaurane diterpenes protect against apoptosis and inhibition of phagocytosis in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Anticancer Potential of Ent-kaurane Diterpenoids: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of ent-kaurane diterpenoids in cancer cells. We delve into their cytotoxic effects, mechanisms of action, and the key structural features that govern their anticancer activity, supported by experimental data.
Ent-kaurane diterpenoids, a class of natural products primarily isolated from plants of the Isodon genus, have emerged as a promising source of novel anticancer agents.[1][2][3] Their complex tetracyclic structure offers a scaffold for diverse chemical modifications, leading to a wide range of biological activities.[4][5] Oridonin, one of the most studied ent-kaurane diterpenoids, is currently in a phase-I clinical trial in China, highlighting the clinical potential of this compound class.[1][2][6] This guide synthesizes the current understanding of how the chemical structure of these compounds influences their efficacy against cancer cells.
Comparative Cytotoxicity of Ent-kaurane Diterpenoids
The anticancer activity of ent-kaurane diterpenoids is typically evaluated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The data reveals that minor structural modifications can lead to significant changes in cytotoxic potency.
A key structural feature for the cytotoxic activity of many ent-kaurane diterpenoids is the presence of an α,β-unsaturated ketone moiety.[7][8] This electrophilic center is believed to react with nucleophilic groups in biological macromolecules, such as sulfhydryl groups in proteins, leading to cellular dysfunction and apoptosis. For instance, derivatives of eriocalyxin B containing one or two α,β-unsaturated ketone units have shown potent antitumor activities.[7] Furthermore, studies on diterpenoids from Croton tonkinensis have indicated that the 15-oxo-16-ene moiety is crucial for inducing apoptosis in colorectal cancer cells.[9]
Below is a summary of the cytotoxic activities of selected ent-kaurane diterpenoids against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Jungermannenone A | PC3 (Prostate) | 1.34 | [1] |
| DU145 (Prostate) | 5.01 | [1] | |
| LNCaP (Prostate) | 2.78 | [1] | |
| A549 (Lung) | 8.64 | [1] | |
| MCF-7 (Breast) | 18.3 | [1] | |
| HepG2 (Liver) | 5.29 | [1] | |
| Jungermannenone B | PC3 (Prostate) | 4.93 | [1] |
| DU145 (Prostate) | 5.50 | [1] | |
| LNCaP (Prostate) | 3.18 | [1] | |
| A549 (Lung) | 5.26 | [1] | |
| MCF-7 (Breast) | 14.2 | [1] | |
| HepG2 (Liver) | 6.02 | [1] | |
| Kongeniod A | HL-60 (Leukemia) | 0.47 | [10] |
| Kongeniod B | HL-60 (Leukemia) | 0.58 | [10] |
| Kongeniod C | HL-60 (Leukemia) | 1.27 | [10] |
| Amethystoidin A | K562 (Leukemia) | 0.69 µg/ml | [11] |
| Compound 16 (Eriocalyxin B derivative) | A549 (Lung) | 0.33 | [7] |
| BGC-823 (Gastric) | 1.69 | [7] | |
| HCT-116 (Colon) | 2.44 | [7] | |
| Compound 18 (Eriocalyxin B derivative) | A549 (Lung) | 0.56 | [7] |
| BGC-823 (Gastric) | 1.35 | [7] | |
| HCT-116 (Colon) | 3.01 | [7] | |
| Atractyligenin Derivative 24 | HCT116 (Colon) | 5.35 | [12] |
| Atractyligenin Derivative 25 | HCT116 (Colon) | 5.50 | [12] |
Mechanisms of Action: Key Signaling Pathways
Ent-kaurane diterpenoids exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis, cell cycle arrest, and inhibiting metastasis.[1][2][6] These cellular events are often triggered by the modulation of critical signaling pathways.
Apoptosis Induction
A common mechanism of action for ent-kaurane diterpenoids is the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[1][2][13] Some compounds have been shown to induce apoptosis via the activation of caspase-8, suggesting the involvement of the death receptor pathway.[13] Furthermore, the generation of reactive oxygen species (ROS) can play a critical role in triggering apoptosis.[9][14]
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes | MDPI [mdpi.com]
- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic ent-kaurene diterpenoids from Isodon phyllostachys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid and Other Diterpenoids from Wedelia trilobata
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid and other prominent diterpenoids isolated from Wedelia trilobata. The focus is on their cytotoxic and anti-inflammatory properties, supported by available experimental data. While direct comparative studies are limited, this guide synthesizes existing data to offer insights into their potential as therapeutic agents.
Introduction to Wedelia trilobata Diterpenoids
Wedelia trilobata, a plant belonging to the Asteraceae family, is a rich source of various secondary metabolites, including a diverse array of ent-kaurane diterpenoids. These compounds have garnered significant interest in the scientific community for their wide range of pharmacological activities.[1] This guide focuses on a selection of these diterpenoids to highlight their individual characteristics and therapeutic potential. The primary compounds of interest are this compound, kaurenoic acid, and grandiflorenic acid. Additionally, wedelolactone, a well-studied coumestan (B1194414) from Wedelia species, is included for its potent and relevant anti-inflammatory activity.
Comparative Biological Activity
The following sections and tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of the selected compounds. It is important to note that the experimental conditions, such as cell lines and assay methods, may vary between studies, which should be considered when comparing the data.
Cytotoxicity Data
The cytotoxic effects of these compounds have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound | Cell Line | IC50 (µM) | Reference |
| ent-17-Hydroxykaur-15-en-19-oic acid* | LNCaP (Prostate Cancer) | 55.3 (equivalent to 17.63 µg/mL) | [2][3] |
| Grandiflorenic acid | Data not available in µM | Not specified | [4] |
| Kaurenoic acid | Various cancer cell lines | Activity reported, but specific IC50 values vary widely depending on the cell line. |
*Note: Data is for a structurally similar compound, ent-17-Hydroxykaur-15-en-19-oic acid, as direct IC50 values for this compound were not available in the reviewed literature.
Anti-inflammatory Activity Data
The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).
| Compound | Assay | IC50 (µM) | Reference |
| This compound | NO Production in RAW 264.7 cells | Data not available | |
| Grandiflorenic acid | NO Production in RAW 264.7 cells | Data not available | |
| Kaurenoic acid and its derivatives | NO Production in RAW 264.7 cells | 0.042 - 8.22 | [5] |
| Wedelolactone | IL-6/STAT3 Signaling | Not specified in µM |
Signaling Pathways
The biological activities of these diterpenoids are mediated through various signaling pathways. Understanding these mechanisms is crucial for drug development.
Anti-inflammatory Signaling Pathways
Several diterpenoids from Wedelia trilobata have been shown to modulate key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.[1] Another compound isolated from the plant, trilobolide-6-O-isobutyrate, has been shown to inhibit the JAK/STAT3 signaling pathway.[6]
Caption: General anti-inflammatory signaling pathways modulated by Wedelia trilobata diterpenoids.
Cytotoxicity-Related Signaling Pathways
Grandiflorenic acid has been shown to induce cell death in cancer cells through the induction of apoptosis and autophagy.[4]
Caption: Simplified overview of apoptosis and autophagy pathways induced by Grandiflorenic Acid.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and may require optimization for specific experimental conditions.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages or various cancer cell lines) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the test compounds (this compound or other diterpenoids) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for an additional 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Workflow:
Caption: Workflow for the Griess assay to measure nitric oxide production.
Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite (B80452) standard curve to determine the nitrite concentration in each sample and calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value can then be determined.
Conclusion
The diterpenoids from Wedelia trilobata, including this compound, kaurenoic acid, and grandiflorenic acid, demonstrate significant potential as cytotoxic and anti-inflammatory agents. Their mechanisms of action appear to involve the modulation of key signaling pathways such as NF-κB, MAPK, and JAK/STAT, as well as the induction of apoptosis and autophagy. While the available data provides a strong foundation for their therapeutic potential, further head-to-head comparative studies are necessary to fully elucidate their relative potencies and select the most promising candidates for further drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ent-17-Hydroxykaur-15-en-19-oic acid | TargetMol [targetmol.com]
- 4. Grandiflorenic acid from Wedelia trilobata plant induces apoptosis and autophagy cell death in breast adenocarcinoma (MCF7), lung carcinoma (A549), and hepatocellular carcinoma (HuH7.5) cells lines [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory ent-kaurenoic acids and their glycosides from Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trilobolide-6-O-isobutyrate exerts anti-tumor effects on cholangiocarcinoma cells through inhibiting JAK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Molecular Targets of Ent-kaurane Diterpenoids: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the molecular targets of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid and related ent-kaurane diterpenoids. While specific molecular target data for this compound is limited, extensive research on structurally similar compounds, such as Oridonin (B1677485) and Eriocalyxin B, offers valuable insights into the potential mechanisms of action for this class of natural products.
This compound, a natural product isolated from Wedelia trilobata, has demonstrated cytotoxic activity against a range of cancer cell lines. However, its direct molecular targets remain largely uncharacterized. This guide leverages the wealth of data available for the broader ent-kaurane diterpenoid family to infer potential mechanisms and provide a framework for future investigation.
Comparative Analysis of Molecular Targets
To provide a clear comparison, this section details the known molecular targets and associated bioactivities of two well-studied ent-kaurane diterpenoids, Oridonin and Eriocalyxin B. These compounds share the core ent-kaurane scaffold and are known to exert their anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation.
| Compound | Molecular Target | Assay Type | IC50 Value | Cell Line/System | Reference |
| Oridonin | STAT3 | In vitro binding | - | - | [1] |
| PI3K/Akt | Western Blot | - | HCC-1806 | [2] | |
| NF-κB (p65) | EMSA | ~5 µM | - | [1] | |
| Apoptosis Induction | SRB assay | 0.39 µM (K562), 1.39 µM (BEL-7402) | K562, BEL-7402 | [2] | |
| Cell Cycle Arrest (G2/M) | Flow Cytometry | - | BEL-7402 | [2] | |
| Eriocalyxin B | NF-κB (p50) | Activity-based probe profiling | - | SMMC-7721 | [3] |
| STAT3 | In vitro binding | - | - | [4] | |
| VEGFR-2 | Kinase assay | - | - | [5] | |
| Apoptosis Induction | MTT assay | - | Various | [6] |
Table 1: Comparison of Molecular Targets and IC50 Values for Oridonin and Eriocalyxin B. This table summarizes the key molecular targets, assay types used for their determination, and the corresponding half-maximal inhibitory concentrations (IC50) for Oridonin and Eriocalyxin B in various cancer cell lines and in vitro systems.
Key Signaling Pathways Modulated by Ent-kaurane Diterpenoids
The anticancer activity of ent-kaurane diterpenoids is largely attributed to their ability to interfere with critical signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the primary pathways targeted by these compounds.
Figure 1: Apoptosis Induction Pathway. Ent-kaurane diterpenoids can induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and promoting the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.
Figure 2: NF-κB Signaling Pathway Inhibition. Ent-kaurane diterpenoids can inhibit the NF-κB pathway by preventing the degradation of IκB or by directly targeting the NF-κB subunits, thereby blocking their nuclear translocation and transcriptional activity.
Experimental Protocols
To facilitate further research and validation of the molecular targets of this compound, detailed protocols for key experimental assays are provided below.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB transcription factor.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with varying concentrations of the test compound for a specified duration.
-
Include a positive control (e.g., TNF-α) to stimulate NF-κB activity and a vehicle control.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition relative to the positive control.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis:
-
Treat cells with the test compound to induce apoptosis.
-
Harvest the cells and lyse them in a chilled lysis buffer.
-
-
Assay Reaction:
-
In a 96-well plate, combine the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Detection:
-
For a colorimetric assay (pNA substrate), measure the absorbance at 405 nm using a microplate reader.
-
For a fluorometric assay (AMC substrate), measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Fixation:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blot Analysis for Bcl-2 and Bax
This technique is used to detect the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
-
Protein Extraction and Quantification:
-
Lyse compound-treated and control cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of Bcl-2 and Bax to the loading control.
-
Conclusion
While the direct molecular targets of this compound require further elucidation, the extensive research on related ent-kaurane diterpenoids like Oridonin and Eriocalyxin B provides a strong foundation for understanding its potential anticancer mechanisms. The evidence strongly suggests that this class of compounds exerts its therapeutic effects by modulating key signaling pathways involved in apoptosis, cell cycle regulation, and inflammation. The experimental protocols provided in this guide offer a roadmap for researchers to systematically investigate and confirm the molecular targets of this compound, thereby paving the way for its potential development as a novel anticancer agent.
References
- 1. Investigating the mechanism of oridonin against triple-negative breast cancer based on network pharmacology and molecular docking | PLOS One [journals.plos.org]
- 2. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and validation of p50 as the cellular target of eriocalyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eriocalyxin B Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Cytotoxic Effects of ent-Kaurene Diterpenoids on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic and mechanistic effects of ent-kaurene (B36324) diterpenoids, a class of natural products, on various cancer cell lines. While direct comprehensive data for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is limited, this guide draws upon available data for this compound and its close structural analogs to provide a valuable resource for researchers in oncology and natural product chemistry. This compound has been isolated from Wedelia trilobata and belongs to the larger family of ent-kaurane diterpenoids, many of which have demonstrated significant anti-cancer properties[1][2][3][4].
Quantitative Analysis of Cytotoxicity
The cytotoxic activity of several ent-kaurene diterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
Table 1: Comparative Cytotoxicity (IC50) of ent-Kaurene Diterpenoids on Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| ent-17-Hydroxykaur-15-en-19-oic acid | LNCaP | Prostate Cancer | 17.63 µg/mL | [5] |
| ent-17-Hydroxykaur-15-en-19-oic acid | 22Rv1, HT29, HCT116, SW480, SW620, MCF-7 | Prostate, Colon, Breast Cancer | 6-50 µg/mL | [6][7] |
| Rabdosin B | HepG2 | Liver Cancer | 4.8 | [8][9][10][11] |
| GLC-82 | Lung Cancer | 6.5 | [8][9][10][11] | |
| HL-60 | Leukemia | 3.2 | [8][9][10][11] | |
| Oridonin | HepG2 | Liver Cancer | 10.2 | [8][9][10][11] |
| GLC-82 | Lung Cancer | 12.4 | [8][9][10][11] | |
| HL-60 | Leukemia | 8.9 | [8][9][10][11] | |
| Epinodosin | HepG2 | Liver Cancer | 15.6 | [8][9][10][11] |
| GLC-82 | Lung Cancer | 18.3 | [8][9][10][11] | |
| HL-60 | Leukemia | 11.7 | [8][9][10][11] | |
| Rabdosinate | HepG2 | Liver Cancer | 12.9 | [8][9][10][11] |
| GLC-82 | Lung Cancer | 15.1 | [8][9][10][11] | |
| HL-60 | Leukemia | 10.5 | [8][9][10][11] | |
| Lasiokaurin | HepG2 | Liver Cancer | 21.4 | [8][9][10][11] |
| GLC-82 | Lung Cancer | 25.8 | [8][9][10][11] | |
| HL-60 | Leukemia | 17.6 | [8][9][10][11] | |
| Epinodosinol | HepG2 | Liver Cancer | 54.2 | [8][9][10][11] |
| GLC-82 | Lung Cancer | 61.7 | [8][9][10][11] | |
| HL-60 | Leukemia | 43.9 | [8][9][10][11] | |
| ent-kaurenoic acid | MDA-MB-231 | Breast Cancer | Not specified | [12] |
| MCF-10A | Non-tumorigenic Breast Epithelial | Less toxic than to MDA-MB-231 | [12] |
Note: Conversion of µg/mL to µM requires the molecular weight of the specific compound.
Mechanisms of Action: Signaling Pathway Modulation
Research into the mechanisms of action of ent-kaurene diterpenoids has revealed their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation. Notably, the NF-κB and MAPK pathways have been identified as significant targets.
The anti-inflammatory action of many terpenes is attributed to the inhibition of the nuclear factor kappa B (NF-κB) pathway[13]. Ent-kaurene diterpenes have been shown to inhibit NF-κB activation, which in turn can suppress the expression of genes involved in cell survival and proliferation[13][14]. Furthermore, these compounds can also modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), such as ERK, p38, and JNK, which are crucial for signal transduction from the cell surface to the nucleus[13][14]. The simultaneous suppression of the MAPK and NF-κB pathways has been shown to have a robust therapeutic potential in cancer[15].
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the study of natural product cytotoxicity.
1. Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the ent-kaurene diterpenoid (or vehicle control) and incubated for another 24-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Cells are treated with the test compound for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: After treatment with the compound, cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p65, IκBα, p-ERK, total ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence strongly suggests that ent-kaurene diterpenoids, as a class, possess significant cytotoxic activity against a range of cancer cell lines. Their mechanism of action appears to involve the modulation of critical signaling pathways such as NF-κB and MAPK. While data on this compound is currently sparse, its structural similarity to other cytotoxic ent-kaurene diterpenoids indicates that it is a promising candidate for further investigation.
Future research should focus on:
-
A comprehensive evaluation of the cytotoxic profile of this compound across a broader panel of cancer cell lines, including drug-resistant variants.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by this compound.
-
In vivo studies to assess the anti-tumor efficacy and safety profile of this compound in animal models.
Such studies will be crucial in determining the therapeutic potential of this and other related natural products in the development of novel anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. ent-Kaurane diterpenoids from the plant Wedelia trilobata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ent-17-Hydroxykaur-15-en-19-oic acid | TargetMol [targetmol.com]
- 6. ent-17-Hydroxykaur-15-en-19-oic acid | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. ent-17-Hydroxykaur-15-en-19-oic acid|CAS 35030-38-7 [benchchem.com]
- 8. Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Selective cytotoxicity of ent-kaurene diterpenoids isolated from Baccharis lateralis and Baccharis retusa (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous suppression of the MAP kinase and NF-κB pathways provides a robust therapeutic potential for thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anticancer agents, natural products remain a vital source of inspiration. This guide provides a comparative analysis of the cytotoxic properties of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a member of the ent-kaurane diterpenoid family, against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound class.
Comparative Cytotoxicity Data
The cytotoxic activity of this compound and related ent-kaurane diterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Citation(s) |
| This compound | LNCaP | Prostate Cancer | 17.63 | [1] |
| This compound | 22Rv1 | Prostate Cancer | 6 - 50 | |
| This compound | HT29 | Colon Cancer | 6 - 50 | |
| This compound | HCT116 | Colon Cancer | 6 - 50 | |
| This compound | SW480 | Colon Cancer | 6 - 50 | |
| This compound | SW620 | Colon Cancer | 6 - 50 | |
| This compound | MCF-7 | Breast Cancer | 6 - 50 |
Experimental Protocols
The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The following are detailed methodologies for two commonly employed assays, the Sulforhodamine B (SRB) assay and the MTT assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cells of interest
-
Culture medium
-
This compound (and other test compounds)
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a wavelength between 490 and 530 nm using a microplate reader.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well microtiter plates
-
Cells of interest
-
Culture medium
-
This compound (and other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
Procedure:
-
Cell Seeding: Plate cells in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Add different concentrations of the test compound to the wells and incubate for the desired time.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.[2]
Visualizing the Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in cytotoxicity testing and the potential mechanisms of action of ent-kaurane diterpenoids, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the cytotoxicity of a test compound.
Ent-kaurane diterpenoids are known to induce apoptosis in cancer cells through various signaling pathways. One of the key pathways implicated is the intrinsic or mitochondrial pathway of apoptosis.
Caption: Simplified intrinsic apoptosis pathway induced by ent-kaurane diterpenoids.
Furthermore, some ent-kaurane diterpenoids have been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[3][4][5][6]
Caption: Inhibition of the NF-κB signaling pathway by ent-kaurane diterpenoids.
Conclusion
This compound and related ent-kaurane diterpenoids demonstrate significant cytotoxic activity against a range of cancer cell lines. The data presented, along with standardized experimental protocols, provide a foundation for further investigation into the therapeutic potential of this class of natural products. The elucidation of their mechanisms of action, including the induction of apoptosis and inhibition of pro-survival signaling pathways like NF-κB, highlights their promise as leads for the development of novel anticancer drugs. Further preclinical and clinical studies are warranted to fully assess their efficacy and safety.
References
- 1. A comparison of apoptosis and necrosis induced by ent-kaurene-type diterpenoids in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ent-Kaurane diterpenoids from croton tonkinensis inhibit LPS-induced NF-kappaB activation and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the anti-cancer potential of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a member of the ent-kaurane diterpenoid family of natural products. Due to the limited availability of direct comparative data on its selectivity for cancer cells versus normal cells, this document summarizes the existing cytotoxicity data for the target compound and presents a comparative analysis with other structurally related ent-kaurane diterpenoids for which selectivity has been evaluated. The guide includes detailed experimental protocols and visual representations of the key signaling pathways and experimental workflows.
Executive Summary
ent-Kaurane diterpenoids are a class of natural compounds that have garnered significant interest for their potential as anti-cancer agents. While this compound has demonstrated cytotoxic activity against various cancer cell lines, a comprehensive assessment of its selectivity is hindered by the lack of published data on its effects on non-cancerous cells. This guide addresses this gap by presenting available data for the target compound alongside a comparative analysis of related diterpenoids, offering insights into the potential therapeutic window of this class of molecules. The primary mechanisms of action for ent-kaurane diterpenoids involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Data Presentation: Cytotoxicity of ent-Kaurane Diterpenoids
The following tables summarize the cytotoxic activity (IC50 values) of this compound and other relevant ent-kaurane diterpenoids against various human cancer and non-cancerous cell lines. The Selectivity Index (SI), calculated as the ratio of the IC50 value for a normal cell line to that of a cancer cell line, is provided where data is available. An SI value greater than 1 indicates a degree of selective cytotoxicity towards cancer cells.
Table 1: Cytotoxicity of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| 22Rv1 | Prostate | 6 - 50[1] |
| LNCaP | Prostate | 6 - 50[1] |
| HT29 | Colon | 6 - 50[1] |
| HCT116 | Colon | 6 - 50[1] |
| SW480 | Colon | 6 - 50[1] |
| SW620 | Colon | 6 - 50[1] |
| MCF-7 | Breast | 6 - 50[1] |
Note: A specific IC50 value for each cell line was not provided in the source material, but a range of effective concentrations was indicated.
Table 2: Comparative Cytotoxicity and Selectivity of Other ent-Kaurane Diterpenoids
| Compound | Cell Line (Cancer) | IC50 (µM) | Cell Line (Normal) | IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 16 | HepG2 (Liver) | 0.33 | L6 (Rat Myoblast) | 53.15 | 161.06 | [2] |
| NSCLC-H292 (Lung) | 1.69 | 31.45 | [2] | |||
| SNU-1040 (Colon) | 2.44 | 21.78 | [2] | |||
| Compound 18 | HepG2 (Liver) | 0.56 | L6 (Rat Myoblast) | 71.79 | 128.20 | [2] |
| NSCLC-H292 (Lung) | 1.35 | 53.18 | [2] | |||
| SNU-1040 (Colon) | 3.01 | 23.85 | [2] | |||
| ent-kaurenoic acid | MDA-MB-231 (Breast) | 27.3 | MCF-10A (Non-tumorigenic breast epithelial) | >250 | >9.16 | [3] |
Note: Compounds 16 and 18 are synthetic derivatives of an ent-kaurane diterpenoid.[2]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity and mechanism of action of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to analyze the cell cycle distribution and quantify apoptosis.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 70% ethanol)
-
Staining solution (e.g., PBS containing propidium (B1200493) iodide (PI) and RNase A for cell cycle analysis; Annexin V-FITC and PI for apoptosis analysis)
-
Flow cytometer
Procedure for Cell Cycle Analysis:
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in the PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in the anti-cancer effects of ent-kaurane diterpenoids.
Caption: Experimental Workflow for Assessing Cytotoxicity.
Caption: Mitochondrial Apoptosis Pathway.
References
- 1. ent-17-Hydroxykaur-15-en-19-oic acid|CAS 35030-38-7 [benchchem.com]
- 2. Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective cytotoxicity of ent-kaurene diterpenoids isolated from Baccharis lateralis and Baccharis retusa (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: ent-kaurane Diterpenoids Versus Standard Anticancer Agents
Disclaimer: Limited publicly available data exists for the anticancer properties of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid. This guide, therefore, focuses on a structurally related and well-researched ent-kaurane diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (also known as 5F) , as a representative of this class of compounds. The following sections benchmark 5F against established anticancer agents: Cisplatin (B142131), Doxorubicin, and Paclitaxel.
This guide is intended for researchers, scientists, and drug development professionals, providing a comparative overview of the cytotoxic and mechanistic properties of 5F in relation to standard chemotherapeutic drugs. The data presented is collated from various preclinical studies.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the reported IC50 values for ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) and the benchmark anticancer agents against various human cancer cell lines.
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., cell density, drug exposure time, assay type). The data below is for comparative purposes and is derived from multiple sources.
Table 1: IC50 Values of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Exposure Time (h) |
| CNE-2Z | Nasopharyngeal Carcinoma | Not explicitly stated, but dose-dependent inhibition observed from 5-80 µg/mL | - | 24, 48, 72 |
| A549 | Lung Cancer | Not explicitly stated, but dose-dependent inhibition observed from 10-80 µg/mL | - | 24, 48, 72 |
| SGC7901 | Gastric Cancer | Not explicitly stated, but dose-dependent inhibition observed | - | 24, 48, 72 |
| Laryngeal Cancer Cells | Laryngeal Cancer | Dose-dependent cell death observed | - | Not Specified |
Table 2: IC50 Values of Benchmark Anticancer Agents
| Agent | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Cisplatin | A549 | Lung Cancer | 7.49 ± 0.16[1] | 48 |
| HeLa | Cervical Cancer | > 20[2] | 24 | |
| MCF-7 | Breast Cancer | > 20[2] | 24 | |
| HepG2 | Liver Cancer | 12.18 ± 1.89[2] | 24 | |
| Doxorubicin | A549 | Lung Cancer | > 20[2] | 24 |
| HeLa | Cervical Cancer | 2.92 ± 0.57[2] | 24 | |
| MCF-7 | Breast Cancer | 2.50 ± 1.76[2] | 24 | |
| HepG2 | Liver Cancer | 12.18 ± 1.89[2] | 24 | |
| Paclitaxel | A549 | Lung Cancer | 0.027 (median) | 120 |
| HeLa | Cervical Cancer | 0.0025 - 0.0075 | 24 | |
| MCF-7 | Breast Cancer | 0.0025 - 0.0075 | 24 | |
| Ovarian Carcinoma Lines | Ovarian Cancer | 0.0004 - 0.0034 | Not Specified[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) and benchmark agents are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5F) or benchmark drug and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
-
Apoptosis Detection by Western Blot Analysis
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Cell Lysis: Treat cells with the test compound for the desired time, then harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: PI is a fluorescent dye that intercalates into the DNA of cells. The amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.
-
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization or scraping.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the anticancer activity of ent-kaurane diterpenoids and their evaluation.
References
Safety Operating Guide
Safe Disposal of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
I. Pre-Disposal Considerations & Waste Minimization
Before beginning any experimental work that will generate waste, it is crucial to have a disposal plan in place.
-
Protocol Review: Carefully review experimental protocols to use ent-17-Hydroxykaura-9(11),15-dien-19-oic acid efficiently and minimize excess.
-
Microscale Experiments: Whenever possible, conduct experiments on a microscale to reduce the volume of waste generated.
-
Avoid Stockpiling: Do not accumulate large quantities of unwanted chemicals. Schedule regular waste pick-ups to manage inventory effectively.[1]
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate PPE is mandatory to prevent exposure.
| PPE Category | Specific Requirements |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
III. Step-by-Step Disposal Procedure
Follow these steps meticulously to ensure the safe containment and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste: Dispose of solid this compound and contaminated consumables (e.g., weigh boats, contaminated paper towels) in a designated solid chemical waste container.
-
Liquid Waste: If dissolved in a solvent, collect the solution in a dedicated liquid hazardous waste container.
-
Compatibility: Do not mix this compound with incompatible waste streams. As a general rule, segregate organic and inorganic waste, and do not mix acids with bases.[2]
Step 2: Containerization
The choice and handling of waste containers are crucial for safety.
-
Container Type: Use a chemically compatible container with a leak-proof, screw-on cap.[3] Plastic bottles are often preferred over glass to minimize the risk of breakage.
-
Container Condition: Ensure the container is in good condition, free from cracks or leaks.
-
Filling Level: Do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion.[2]
-
Closure: Keep the waste container securely closed except when adding waste.[3][4]
-
Cleanliness: The exterior of the waste container must be clean and free of contamination.[2]
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Hazardous Waste Label: Affix a "Hazardous Waste" label to the container.[4][5]
-
Chemical Identification: Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2][5]
-
Mixtures: For solutions, list all constituents and their approximate concentrations.[2]
-
Contact Information: Include the name of the Principal Investigator and the laboratory location (building and room number).[5]
Step 4: Storage
Temporary storage of hazardous waste in the laboratory must be done safely.
-
Designated Area: Store the waste container in a designated hazardous waste storage area within the laboratory.[3]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the primary container.[3] This will contain any potential leaks or spills.
-
Segregation: Store incompatible waste streams separately.
Step 5: Disposal Request
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[5]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste collection requests.
IV. Disposal of Empty Containers
Empty containers that held this compound must also be handled properly.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.[4]
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[4]
-
Container Disposal: After triple rinsing and air-drying, remove or deface the original label. The container can then typically be disposed of in the regular trash or recycling, depending on institutional policies.[1]
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
Essential Safety and Handling Guide for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling this compound. Given the absence of a specific Safety Data Sheet (SDS), this guide is based on the known biological activities of the broader class of ent-kaurene (B36324) diterpenoids and general best practices for handling powdered, bioactive organic acids in a laboratory setting. Many ent-kaurene diterpenoids have demonstrated significant biological effects, including cytotoxicity against various cell lines, and therefore this compound should be handled with appropriate caution to minimize exposure.[1][2][3][4][5]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the primary barrier against exposure. The following PPE is mandatory when handling this compound, particularly in its powdered form.
| PPE Category | Recommended Equipment | Purpose |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6] | Protects eyes from airborne powder particles and accidental splashes of solutions. |
| Face shield (in addition to goggles). | Recommended when handling larger quantities (>1g) of powder or when there is a significant risk of splashing. | |
| Hand Protection | Nitrile rubber gloves.[6] | Prevents direct skin contact. Check for perforations before use and change gloves immediately if contaminated or every two hours.[5] |
| Double-gloving. | Recommended when handling the pure powder or concentrated solutions, especially if the compound is determined to be highly potent.[7] | |
| Body Protection | Fully-fastened laboratory coat with long sleeves.[6] | Protects skin and clothing from contamination. |
| Chemical-resistant apron. | Recommended when working with larger volumes of solutions to provide an additional layer of protection against spills. | |
| Respiratory Protection | Not generally required for small quantities handled in a fume hood. | An N95 respirator may be considered if weighing powder outside of a ventilated enclosure, though this practice is discouraged.[8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to ensure safety and prevent contamination. All handling of the powdered form of this compound should occur within a certified chemical fume hood to minimize inhalation risk.
-
Preparation and Designated Area:
-
Weighing the Compound (Tare Method Recommended):
-
Place a labeled, sealable container (e.g., a vial with a cap) on the balance and tare it.[7]
-
Transfer the container to the fume hood.
-
Carefully transfer the desired amount of this compound powder into the container using a clean spatula. Avoid creating dust.
-
Securely cap the container.
-
Remove the capped container from the fume hood and weigh it on the balance to determine the exact mass.
-
Return the container to the fume hood for dissolution or further manipulation.[7]
-
-
Dissolution:
-
In the fume hood, add the desired solvent to the container with the powder.
-
Ensure the solvent is compatible with the compound (e.g., DMSO, ethanol, or other organic solvents).
-
Cap and mix gently (vortex or sonicate if necessary) until fully dissolved.
-
-
Post-Handling and Decontamination:
-
Wipe down all surfaces within the designated area with a cloth dampened with a suitable solvent (e.g., 70% ethanol) to remove any residual powder.[7]
-
Clean all non-disposable equipment used.
-
Dispose of all contaminated disposable items (weigh boats, gloves, bench paper) in the appropriate solid waste container.
-
-
Personal Hygiene:
Disposal Plan
Proper waste segregation is essential for safety and environmental compliance.
-
Solid Waste:
-
All disposable items contaminated with this compound (e.g., gloves, weigh paper, absorbent pads, contaminated vials) should be collected in a clearly labeled, sealed plastic bag or container designated for "Hazardous Chemical Waste."
-
-
Liquid Waste:
-
Since this compound is a non-halogenated organic compound, unused solutions and solvent rinses should be disposed of in a designated "Non-Halogenated Organic Waste" container.[1][2][11][12]
-
Do not dispose of organic solvents or solutions containing this compound down the drain.[1]
-
Ensure the waste container is properly labeled and kept closed when not in use.
-
Visual Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: A flowchart illustrating the procedural steps for safely handling bioactive powders.
Caption: Logical relationship of safety controls for mitigating exposure to hazardous compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic ent-kaurene diterpenoids from Isodon phyllostachys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New ent-kaurene-type diterpenoids possessing cytotoxicity from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 7. researchgate.net [researchgate.net]
- 8. ibisscientific.com [ibisscientific.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. Safe working in laboratories [bath.ac.uk]
- 11. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
